Tween 20
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFHLTUCJZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922815 | |
| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline], Yellow to amber liquid; [HSDB], Liquid | |
| Record name | Polyoxyethylene sorbitan monopalmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polysorbate 20 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16738 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Polysorbate 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, alcohol, ethyl acetate, methanol, dioxane; insoluble in mineral oil, mineral spirits | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.095 g/mL at 25 °C, Oily liquids; faint odor; density: 1.1 /Polysorbate/ | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Since the fatty acids used in the production of cosmetic ingredients frequently contain fatty acids other than the principal acid named, each of the Polysorbates may contain a complex fatty acid moiety. In a study on Polysorbates 20, 40, 60, and 80, 15 different fatty acids were detected. | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lemon- to amber-colored liquid | |
CAS No. |
9005-64-5, 9005-66-7, 1052273-76-3 | |
| Record name | Sorbitan, monododecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-{2-[3,4-Bis(2-hydroxyethoxy)tetrahydro-2-furanyl]-2-(2-hydroxyethoxy)ethoxy}ethyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan monolaurate, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polysorbate 20 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Freezing point = 110 °C | |
| Record name | Polysorbate 20 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7824 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Role of Tween 20 in the Modern Laboratory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 20, chemically known as Polysorbate 20, is a non-ionic surfactant indispensable in a wide array of laboratory applications.[1][2] Developed in the 1940s, this mild, non-denaturing detergent has become a staple reagent in molecular biology, biochemistry, and cell culture.[1] Its ability to reduce non-specific binding, enhance reagent spreading, and gently permeabilize cell membranes makes it a critical component in numerous experimental protocols, from immunoassays to cell-based studies.[1][3] This technical guide provides an in-depth overview of the core uses of this compound in a laboratory setting, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design and execution.
The primary function of this compound in most biological applications is to act as a blocking agent and a washing agent to minimize background noise and enhance the specificity of assays.[4][5] It achieves this by preventing the non-specific adsorption of proteins and other molecules to plastic surfaces and membranes.[1][3] Its non-ionic nature ensures it does not interfere with the ionic strength or pH of buffers, making it compatible with a vast range of biochemical reagents.[1]
Core Applications and Quantitative Data
This compound is a versatile reagent utilized across a spectrum of laboratory techniques. Its concentration is a critical parameter that often requires optimization for each specific application to achieve the desired effect without disrupting specific molecular interactions. The following tables summarize the typical concentrations of this compound used in various common laboratory buffers and applications.
Table 1: this compound Concentration in Common Laboratory Buffers
| Buffer/Solution | Composition and Purpose | Typical this compound Concentration (v/v) |
| PBS-T (PBST) | Phosphate-Buffered Saline + this compound. Used as a wash buffer in ELISA, Immunofluorescence (IF), etc., to prevent non-specific binding on plastic or membranes. | 0.05% (common range: 0.05% - 0.1%)[1] |
| TBS-T (TBST) | Tris-Buffered Saline + this compound. A common wash buffer for Western blots (nitrocellulose or PVDF membranes) and Immunohistochemistry (IHC), especially with alkaline phosphatase detection. | 0.05% - 0.1% (typical recipe: 0.1%)[1] |
| Blocking Buffer | A solution containing proteins like Bovine Serum Albumin (BSA) or non-fat milk to block non-specific binding sites on membranes or plates. This compound is often included to further reduce background. | ~0.05%[1] |
| Antibody Diluent | Buffer for diluting primary and secondary antibodies in techniques like IHC and IF. Contains a protein (BSA or serum) and this compound to stabilize antibodies and ensure even wetting of the tissue. | ~0.1% (typical range: 0.01% - 0.2%)[1] |
| Cell Lysis/Permeabilization Buffer | Used to gently lyse or permeabilize cells for intracellular staining or protein extraction. Often part of a mixed detergent buffer. | 0.05% - 0.5% (frequently ~0.1% with other detergents)[1] |
| Membrane Pre-extraction Buffer | Used to remove peripheral membrane proteins by washing membranes without completely solubilizing the bilayer. | ~2% (a relatively high concentration)[1] |
Table 2: this compound Usage in Key Laboratory Techniques
| Technique | Purpose of this compound | Typical Concentration (v/v) |
| ELISA | In wash buffers to remove unbound reagents and reduce background.[1][2] Can also be included in blocking buffers. | 0.05% - 0.1%[1] |
| Western Blotting | Included in blocking and wash buffers to minimize non-specific antibody binding to the membrane.[1][6] | 0.05% - 0.1%[1] |
| Immunohistochemistry (IHC) | Used in rinse buffers and antibody diluents to promote even staining, reduce background, and ensure uniform wetting of the tissue section.[1] | ~0.1% (in rinse buffers), 0.01% - 0.1% (in antibody diluents)[1] |
| Immunofluorescence (IF) | As a component of wash buffers to reduce non-specific antibody binding.[1] | 0.05% - 0.1%[1] |
| Cell Culture | As a solubilizing agent for hydrophobic compounds or to prevent cell clumping. Used at very low, non-cytotoxic concentrations.[1] | <<0.1%[1] |
| In situ Hybridization (ISH) | In wash buffers to reduce non-specific probe binding. | 0.05% - 0.1% |
| Polymerase Chain Reaction (PCR) | Can be added to reduce the sticking of the polymerase to reaction tubes.[1] | Varies, typically very low concentrations. |
Experimental Protocols
To illustrate the practical application of this compound, detailed methodologies for two of the most common laboratory techniques, Western Blotting and ELISA, are provided below.
Western Blotting Protocol
This protocol outlines the key steps of a standard Western blot, highlighting the use of this compound.
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking:
-
Wash the membrane once with Tris-Buffered Saline containing 0.05% this compound (TBST).[6]
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[1][6] This step is crucial for preventing the non-specific binding of antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer or TBST with 5% non-fat dry milk at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6]
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.[6]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer or TBST for 1 hour at room temperature with gentle agitation.[6]
-
-
Final Washes:
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an appropriate imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a standard indirect ELISA, a common format for detecting and quantifying antibodies.
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with the desired antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% this compound, or PBST) per well.[4]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[4]
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted samples or primary antibody to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Secondary Antibody Incubation:
-
Add 100 µL of enzyme-conjugated secondary antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizing Workflows and Mechanisms
To further clarify the role of this compound, the following diagrams, created using the DOT language, illustrate a typical Western blot workflow and the mechanism by which this compound reduces non-specific binding.
References
An In-depth Technical Guide to the Chemical Properties of Polysorbate 20 for Research
This technical guide provides a comprehensive overview of the core chemical properties of Polysorbate 20 (Polyoxyethylene (20) sorbitan (B8754009) monolaurate), a nonionic surfactant extensively used in the pharmaceutical industry as an emulsifier, solubilizer, and stabilizer, particularly in biopharmaceutical formulations.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, synthesis, key physicochemical properties, and degradation pathways. The guide includes structured data tables for easy reference, detailed experimental protocols for property characterization, and visualizations of key processes.
Chemical Structure and Synthesis
Polysorbate 20 is a complex mixture of molecules rather than a single chemical entity.[3] Its structure is based on a sorbitan ring (a dehydrated form of sorbitol) that is esterified with lauric acid and ethoxylated with approximately 20 ethylene (B1197577) oxide units.[3][4] The monolaurate fraction typically constitutes 40-60% of the mixture.[5] The synthesis of Polysorbate 20 is a multi-step process that contributes to its heterogeneity.[6]
The commercial synthesis of Polysorbate 20 generally follows a two-step route.[3] The first step involves the acid-catalyzed dehydration of sorbitol to form sorbitan and isosorbide.[6] This is followed by the esterification of the hydroxyl groups with lauric acid.[6] The resulting sorbitan laurate is then subjected to ethoxylation, where ethylene oxide chains of varying lengths are added.[6]
Physicochemical Properties
The functional characteristics of Polysorbate 20 are defined by a range of physicochemical properties. These properties are crucial for its role in pharmaceutical formulations, influencing its effectiveness as a stabilizer and solubilizing agent.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Polysorbate 20.
Table 1: General Physicochemical Properties of Polysorbate 20
| Property | Value | References |
| Molecular Formula (Idealized) | C₅₈H₁₁₄O₂₆ | [4] |
| Molecular Weight (Idealized) | ~1228 g/mol | [4] |
| Appearance | Clear, yellow to yellow-green viscous liquid | [4] |
| Density | ~1.1 g/mL | [4] |
| Viscosity | ~400 mPa·s at 25 °C | |
| pH (1% aqueous solution) | 5.0 - 7.0 |
Table 2: Surfactant-Specific Properties of Polysorbate 20
| Property | Value | References |
| Hydrophile-Lipophile Balance (HLB) | 16.7 | [4][7] |
| Critical Micelle Concentration (CMC) | ~0.06 mg/mL (in aqueous solution) | [8][9] |
Table 3: Solubility Profile of Polysorbate 20
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
| Mineral Oil | Insoluble |
Degradation Pathways
Polysorbate 20 is susceptible to degradation through two primary pathways: hydrolysis and oxidation.[10] This degradation can compromise the stability of the formulation and the therapeutic protein it is intended to protect, potentially leading to the formation of particles.[11][12]
Hydrolysis
Hydrolysis of Polysorbate 20 involves the cleavage of the fatty acid ester bond, leading to the formation of free fatty acids (primarily lauric acid) and polyoxyethylene sorbitan.[5] This process can be catalyzed by both chemical (acidic or basic conditions) and enzymatic (residual host cell proteins like lipases and esterases) means.[10] The accumulation of free fatty acids, which have limited aqueous solubility, can result in the formation of visible and subvisible particles.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. Determination of CMC of polysorbate 20 in aqueous solution by surface tension method. | Semantic Scholar [semanticscholar.org]
- 9. The preparation method of polysorbate 20_Chemicalbook [chemicalbook.com]
- 10. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tween 20 in Biological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tween 20, a polysorbate-type nonionic surfactant, is an indispensable reagent in a vast array of biological applications. Its utility stems from its ability to reduce non-specific binding, enhance protein stability, and facilitate the solubilization of membrane proteins without significantly disrupting native protein structures and functions at typical working concentrations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in biological buffers, supported by quantitative data, detailed experimental protocols, and visual representations of its role in common laboratory workflows.
Core Mechanism of Action
This compound, chemically known as polyoxyethylene (20) sorbitan (B8754009) monolaurate, is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region.[1][2] This dual nature is central to its function in biological systems. The hydrophilic portion is comprised of ethoxylated sorbitan, while the hydrophobic part consists of a lauric acid tail.[3] This structure allows this compound to interact with both polar and non-polar molecules and surfaces.
In aqueous biological buffers, this compound monomers will preferentially adsorb to hydrophobic surfaces, such as the plastic of microplates or the nitrocellulose membrane used in Western blotting.[4][5] This creates a hydrophilic layer that prevents the non-specific adsorption of proteins and other biomolecules, which is a primary source of background noise in many assays.[4][6] By minimizing these unwanted interactions, this compound significantly improves the signal-to-noise ratio and the overall specificity of the assay.[4]
Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles.[7][8] In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads face the aqueous environment.[7] These micelles can encapsulate hydrophobic molecules, aiding in their solubilization.[9]
Quantitative Data Summary
The effective concentration of this compound is critical for its function. Below is a summary of key quantitative data for the use of this compound in biological buffers.
| Parameter | Value | Typical Application | References |
| Critical Micelle Concentration (CMC) | 0.06-0.07% (in water at room temperature) | General threshold for micelle formation | [7][8] |
| 1.1 x 10⁻⁶ M | Biophysical studies | [10] | |
| Typical Working Concentration (ELISA) | 0.05% - 0.1% (v/v) in wash buffers | Washing steps to remove unbound reagents | [4] |
| Typical Working Concentration (Western Blotting) | 0.05% - 0.1% (v/v) in wash and blocking buffers | Blocking and washing to reduce background | [4][6] |
| Typical Working Concentration (Immunohistochemistry) | 0.01% - 0.2% (v/v) in wash and antibody dilution buffers | Gentle wetting and reduction of non-specific binding | [4] |
| Protein Stabilization | Molar binding stoichiometry of 10:1 (this compound:Albutropin) | Prevention of protein aggregation |
Key Applications and Experimental Protocols
This compound is a ubiquitous component in numerous biological assays. Its primary roles are to act as a gentle washing agent and a blocking agent to prevent non-specific interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, this compound is a crucial component of the wash buffer (e.g., PBST or TBST). It helps to remove unbound antibodies and antigens from the microplate wells without disrupting the specific antigen-antibody binding.[4]
Experimental Protocol: ELISA Wash Step
-
Preparation of Wash Buffer (PBST):
-
To 1 liter of 1X Phosphate Buffered Saline (PBS), add 0.5 ml of this compound to achieve a final concentration of 0.05% (v/v).
-
Mix thoroughly by inversion.
-
-
Washing Procedure:
-
After each incubation step (e.g., antigen coating, primary antibody, secondary antibody), aspirate the solution from the wells of the ELISA plate.
-
Add 200-300 µl of PBST to each well.
-
Allow the wash buffer to remain in the wells for 30 seconds.
-
Aspirate the wash buffer.
-
Repeat the wash step 3-5 times.
-
After the final wash, gently tap the inverted plate on a clean paper towel to remove any residual buffer.
-
Western Blotting
In Western blotting, this compound is used in both the blocking buffer and the wash buffer. In the blocking buffer, it aids in preventing the non-specific binding of antibodies to the membrane.[4] During the wash steps, it removes unbound primary and secondary antibodies.[4]
Experimental Protocol: Western Blot Washing and Antibody Incubation
-
Preparation of Wash Buffer (TBST):
-
To 1 liter of 1X Tris-Buffered Saline (TBS), add 1 ml of this compound to achieve a final concentration of 0.1% (v/v).
-
Mix thoroughly.
-
-
Blocking Step:
-
After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in TBST containing a lower concentration of the blocking agent (e.g., 1-3% BSA).
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing Procedure:
-
Decant the primary antibody solution.
-
Wash the membrane with TBST for 5-10 minutes with gentle agitation.
-
Repeat the wash step two more times.
-
-
Secondary Antibody Incubation and Final Washes:
-
Incubate the membrane with the appropriate conjugated secondary antibody diluted in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each with gentle agitation before proceeding with detection.
-
Signaling Pathways and Experimental Workflows
The role of this compound in minimizing non-specific binding is fundamental to the logic of immunoassays. The following diagrams illustrate this concept.
Caption: ELISA workflow highlighting the critical wash steps with this compound.
Caption: Mechanism of this compound in preventing non-specific binding.
Protein Stability and Formulation
Beyond its role in immunoassays, this compound is a key excipient in the formulation of therapeutic proteins, such as monoclonal antibodies.[3] It acts as a stabilizer, preventing protein aggregation at interfaces (e.g., air-water, container surface).[3] Studies have shown that this compound can bind to proteins, increasing their conformational stability. The non-ionic nature of this compound is advantageous as it does not interfere with the ionic strength of the formulation buffer.[4]
Limitations and Considerations
While generally mild and non-denaturing at working concentrations, it is important to be aware of potential limitations of this compound.[4] At high concentrations, it can potentially disrupt some sensitive antigen-antibody interactions.[4] Furthermore, some studies have shown that this compound can cause the dissociation of certain proteins from nitrocellulose membranes.[11] Therefore, optimization of this compound concentration is crucial for specific applications. It is also important to note that this compound solutions can be susceptible to microbial growth, and for long-term storage, the addition of a preservative or sterile filtering is recommended.[12]
Conclusion
This compound is a versatile and powerful tool in the arsenal (B13267) of researchers and drug development professionals. Its fundamental mechanism of action, rooted in its amphipathic nature, allows it to effectively block non-specific binding, thereby enhancing the accuracy and reliability of a wide range of biological assays. Its role as a protein stabilizer further extends its utility into the realm of biopharmaceutical formulations. A thorough understanding of its properties and appropriate application is essential for achieving robust and reproducible experimental outcomes.
References
- 1. Polysorbate 20 - Wikipedia [en.wikipedia.org]
- 2. The Properties and Functions of Polysorbate 20 - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 3. Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. ibisci.com [ibisci.com]
- 7. aurion.nl [aurion.nl]
- 8. emsdiasum.com [emsdiasum.com]
- 9. POLYSORBATE 20 - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound removes antibodies and other proteins from nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-optica.it [bio-optica.it]
Understanding the Hydrophile-Lipophile Balance of Tween 20: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 20, chemically known as polysorbate 20 or polyoxyethylene (20) sorbitan (B8754009) monolaurate, is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, biotechnology, and cosmetics industries. Its efficacy in a vast array of applications, from stabilizing protein therapeutics to formulating emulsions for drug delivery, is fundamentally governed by its hydrophile-lipophile balance (HLB). The HLB value is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic, thereby dictating its behavior at interfaces. This technical guide provides a comprehensive overview of the HLB of this compound, including its theoretical calculation, experimental determination, and practical implications in key scientific workflows.
Core Concepts: The Hydrophile-Lipophile Balance (HLB) System
The HLB system, developed by William C. Griffin, provides a framework for selecting the appropriate surfactant for a specific application, such as creating stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.[1] The scale for non-ionic surfactants ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) nature, and a higher HLB value signifies a more hydrophilic (water-soluble) character.[2] Surfactants with HLB values from 3 to 6 are typically used for w/o emulsions, while those with values from 8 to 18 are suitable for o/w emulsions.[2]
This compound: Properties and HLB Value
This compound is a highly hydrophilic surfactant, a characteristic reflected in its high HLB value.[3] This property makes it an excellent choice for forming stable o/w emulsions and for solubilizing hydrophobic molecules in aqueous solutions.[4]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (20) sorbitan monolaurate | [5] |
| Synonyms | Polysorbate 20, PEG(20)sorbitan monolaurate | [5] |
| CAS Number | 9005-64-5 | [5] |
| Molecular Formula | C₅₈H₁₁₄O₂₆ (approximate) | [3] |
| Molecular Weight | ~1,225 g/mol | [5] |
| Appearance | Clear, yellow to yellow-green viscous liquid | [5] |
| HLB Value | 16.7 | [5] |
| Critical Micelle Concentration (CMC) | ~60 mg/L | [5] |
| Solubility | Soluble in water, ethanol, methanol | [3] |
Theoretical Calculation of HLB for this compound
The HLB value of non-ionic surfactants like this compound can be calculated using established formulas.
Griffin's Method
For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, Griffin's method is widely used.[6] The formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the molecular mass of the whole molecule.[2]
For polyoxyethylene derivatives, a simpler formula can be used:
HLB = E / 5
Where:
-
E is the weight percentage of the oxyethylene content.[6]
Davies' Method
An alternative method proposed by Davies in 1957 assigns group numbers to different chemical groups in the molecule. The HLB is calculated as:
HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475
Where:
-
n is the number of lipophilic groups in the molecule.[2]
Experimental Determination of HLB
The HLB value of a surfactant can be determined experimentally through various methods. These methods are crucial for verifying calculated values and for characterizing new or complex surfactant mixtures.
Saponification Method
This method is applicable to ester-based surfactants like this compound and involves determining the saponification value of the ester.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample into a round-bottom flask.
-
Saponification: Add 30 mL of 0.5 N alcoholic potassium hydroxide (B78521) to the flask.
-
Reflux: Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 1 hour.
-
Blank Preparation: Prepare a blank sample containing only 30 mL of 0.5 N alcoholic potassium hydroxide and reflux it under the same conditions.
-
Titration: After cooling to room temperature, titrate the sample and the blank with a standardized 0.5 N hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. The endpoint is reached when the pink color disappears.[7]
-
Calculation: The saponification value (S) is calculated using the formula:
-
S = [(Blank Titer - Sample Titer) * Normality of HCl * 56.1] / Weight of Sample (g)
-
-
HLB Calculation: The HLB value is then calculated using the formula:
-
HLB = 20 * (1 - S / A)
-
Where 'A' is the acid number of the fatty acid component (for lauric acid, A ≈ 279 mg KOH/g).[6]
-
Phase Inversion Temperature (PIT) Method
The PIT method is based on the principle that the HLB of a non-ionic surfactant is temperature-dependent. The PIT is the temperature at which an o/w emulsion inverts to a w/o emulsion.
Experimental Protocol:
-
Emulsion Preparation: Prepare a simple emulsion consisting of the surfactant (e.g., this compound), a model oil (e.g., n-heptane), and water. A common ratio is 5% surfactant, 47.5% oil, and 47.5% water.
-
Heating and Observation: Place the emulsion in a temperature-controlled water bath with a stirrer and a conductivity probe.
-
Temperature Increase: Gradually increase the temperature of the emulsion while continuously stirring and monitoring the conductivity.
-
Phase Inversion Detection: The conductivity of the o/w emulsion will be relatively high. As the temperature increases, the surfactant becomes more lipophilic, and at the PIT, the emulsion will invert to a w/o emulsion, causing a sharp drop in conductivity.[8]
-
PIT Determination: The temperature at which this sharp drop in conductivity occurs is the Phase Inversion Temperature.
-
HLB Correlation: The determined PIT can be correlated to the HLB value using established calibration curves for a series of surfactants with known HLB values.[9]
The Role of this compound's HLB in Key Applications
The high HLB of this compound is central to its function in various scientific and pharmaceutical applications.
Stabilization of Monoclonal Antibodies
In the formulation of therapeutic monoclonal antibodies (mAbs), this compound is a critical excipient used to prevent protein aggregation and surface adsorption.[10] Its high HLB value ensures that the hydrophilic polyoxyethylene chains extend into the aqueous phase, creating a steric barrier that prevents protein-protein interactions and adsorption to hydrophobic surfaces of containers.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, this compound is a key component of the wash buffers. Its surfactant properties, governed by its HLB, are essential for reducing non-specific binding of antibodies and other proteins to the microplate wells. This leads to a lower background signal and improved assay sensitivity.[11]
Nanoemulsion-Based Drug Delivery
The high HLB of this compound makes it an effective emulsifier for creating stable oil-in-water nanoemulsions, which are promising systems for the delivery of poorly water-soluble drugs.[12] The small droplet size of nanoemulsions can enhance drug solubility, stability, and bioavailability. The choice of surfactant HLB is critical in forming and stabilizing these systems.
References
- 1. spcop.in [spcop.in]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. An improved method for determining the water number for surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. pharmajournal.net [pharmajournal.net]
- 8. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]
- 9. HLB TEMPERATURE and HLB NUMBER - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Polysorbate 20 as a Non-Ionic Surfactant: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Polysorbate 20 (commercially known as Tween® 20) is a polysorbate-type non-ionic surfactant extensively utilized across the pharmaceutical, biotechnological, and cosmetics industries.[1][2] Its amphipathic nature, characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a hydrophobic sorbitan (B8754009) laurate tail, allows it to act as a potent emulsifier, solubilizer, and stabilizer in a wide array of formulations.[3][4] This technical guide provides an in-depth overview of the core functions of Polysorbate 20, its physicochemical properties, and its applications, with a focus on experimental protocols and quantitative data relevant to researchers and drug development professionals.
Physicochemical Properties and Mechanism of Action
Polysorbate 20 is synthesized by the ethoxylation of sorbitan monolaurate. The "20" in its name refers to the 20 repeating units of polyethylene glycol in the molecule.[1] This structure imparts a high hydrophilic-lipophilic balance (HLB), making it an effective agent for creating stable oil-in-water emulsions.[5]
The primary mechanism of action for Polysorbate 20 involves the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] These micelles have a hydrophobic core that can encapsulate non-polar substances, such as oils or poorly water-soluble drugs, and a hydrophilic shell that allows them to be dispersed in the aqueous phase.[6] This process of micellization is fundamental to its function as a solubilizing and emulsifying agent.
Below is a diagram illustrating the mechanism of micelle formation and solubilization by Polysorbate 20.
Quantitative Data: Physicochemical Properties
The following table summarizes key quantitative properties of Polysorbate 20.
| Property | Value | Conditions | Reference(s) |
| Hydrophilic-Lipophilic Balance (HLB) | 16.7 | [1][5][7] | |
| Critical Micelle Concentration (CMC) | 55 µM (approx. 0.006% w/v) | In aqueous solution | [3] |
| 57.5 ppm | In citrate (B86180) buffer pH 4.5±0.2 | [8] | |
| 0.06 mg/mL | In aqueous solution | [9][10] | |
| Molar Mass | ~1226 g/mol | [1] | |
| Appearance | Clear, yellow to yellow-green viscous liquid | Standard state (25 °C, 100 kPa) | [1] |
| Density | ~1.1 g/mL | [1] | |
| Boiling Point | > 100 °C | [1] |
Applications in Research and Drug Development
Polysorbate 20 has a broad range of applications in scientific research and pharmaceutical development, primarily due to its stabilizing and solubilizing properties.
Protein Stabilization
In biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), Polysorbate 20 is a crucial excipient for preventing protein aggregation and surface adsorption.[3][11] It acts by two proposed mechanisms: competing with proteins for adsorption to interfaces (e.g., air-water, container surface) and direct binding to hydrophobic patches on the protein surface, thereby preventing protein-protein interactions that can lead to aggregation.[12][13]
Studies have shown that Polysorbate 20 can prevent shear-induced precipitation of monoclonal antibodies.[14] It has also been observed to predominantly interact with the Fab region of mAbs, causing changes in the tertiary structure without altering the secondary structure.[2][3] The stabilizing effect is concentration-dependent; for instance, in the case of interferon beta-1b, a concentration of 0.01% w/v was found to be optimal for slowing down thermal-induced aggregation, while a higher concentration of 0.1% w/v led to increased aggregation, possibly due to micelle formation acting as nucleation sites.[15]
Solubilization of Poorly Soluble Drugs
Polysorbate 20 is widely used to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[4] By encapsulating the drug molecules within micelles, it facilitates their dispersion in aqueous media, which is particularly beneficial for oral and injectable formulations.[3] For example, Polysorbate 20 has been shown to increase the solubility of quercetin (B1663063) in a citrate buffer.[8]
Immunoassays (ELISA and Western Blotting)
In immunoassays like ELISA and Western blotting, Polysorbate 20 (as Tween 20) is a key component of wash and blocking buffers.[1][16] It helps to prevent non-specific binding of antibodies to the assay surface (e.g., microplate wells, blotting membranes), thereby reducing background noise and improving the signal-to-noise ratio.[16] Typical concentrations in these applications range from 0.05% to 0.5% v/v.[1][16]
The following diagram illustrates a typical workflow for a Western blot, highlighting the steps where Polysorbate 20 is utilized.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Polysorbate 20.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Method
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in no further significant decrease in surface tension. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and identifying the point of inflection.[9][10]
Materials:
-
Polysorbate 20
-
High-purity water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
Procedure:
-
Prepare a stock solution of Polysorbate 20 in high-purity water (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 to 10.000 mg/mL).[17]
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated, to minimize contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned between each measurement.
-
Plot the measured surface tension (γ) as a function of the logarithm of the Polysorbate 20 concentration (log C).
-
The CMC is the concentration at the point where the surface tension starts to plateau.[9]
Western Blotting Protocol with this compound
Solutions:
-
Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6.
-
TBST (Wash Buffer): TBS with 0.05% - 0.1% this compound.[16][18]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[16][19]
Procedure:
-
Protein Transfer: After SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (or TBST with a lower percentage of blocking agent) overnight at 4°C or for 1-2 hours at room temperature.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11][20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash with TBS to remove any residual this compound that might interfere with detection.[20]
-
Detection: Proceed with chemiluminescent detection.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol with this compound
Solutions:
-
Phosphate-Buffered Saline (PBS): Standard formulation.
-
Wash Buffer (PBST or TBST): PBS or TBS containing 0.05% this compound.[21]
-
Blocking Buffer: Typically 1-5% BSA or non-fat dry milk in PBST.[22]
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the antigen or capture antibody diluted in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen/antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.[23]
-
Sample/Primary Antibody Incubation: Add the sample or primary antibody to the wells and incubate for a specified time (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody/Detection Reagent Incubation: Add the enzyme-conjugated secondary antibody or detection reagent and incubate.
-
Washing: Perform a final, more extensive wash (e.g., 3-5 times) with wash buffer.
-
Substrate Addition and Signal Measurement: Add the appropriate substrate and measure the signal using a plate reader.
Degradation and Stability Considerations
Polysorbate 20 is susceptible to degradation through two primary pathways: oxidation and hydrolysis.[6][24] Hydrolysis, which can be chemically or enzymatically mediated, results in the release of free fatty acids (lauric acid in the case of Polysorbate 20).[4][25] This degradation can lead to the formation of subvisible and visible particles in biopharmaceutical formulations, potentially impacting product quality and stability.[25][26] The rate of degradation is influenced by factors such as temperature, pH, and the presence of residual host cell enzymes like lipases.[17] Therefore, it is crucial to monitor the stability of Polysorbate 20 in formulations, and various analytical methods, such as HPLC-MS, have been developed for its quantification and the analysis of its degradation products.[6][27]
Conclusion
Polysorbate 20 is a versatile and indispensable non-ionic surfactant in research and drug development. Its ability to emulsify, solubilize, and stabilize a wide range of molecules, from small drug compounds to large therapeutic proteins, makes it a cornerstone of many formulations. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate handling in experimental settings is essential for its effective and reliable application. The quantitative data and detailed protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to harness the full potential of Polysorbate 20 in their work.
References
- 1. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. filab.fr [filab.fr]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of CMC of polysorbate 20 in aqueous solution by surface tension method. | Semantic Scholar [semanticscholar.org]
- 10. Determination of CMC of polysorbate 20 in aqueous solution by surface tension method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. TBST for Western Blotting [sigmaaldrich.com]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 23. Quantitation of the blocking effect of this compound and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prediction of long-term polysorbate degradation according to short-term degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. fda.gov [fda.gov]
- 27. Development and validation of a selective marker-based quantification of polysorbate 20 in biopharmaceutical formulations using UPLC QDa detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of Tween 20 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 20, commercially known as Tween 20, is a non-ionic surfactant indispensable in a vast array of laboratory and pharmaceutical applications. Its utility as a detergent in immunoassays like ELISA and Western blotting, a stabilizer in protein formulations, and a solubilizing agent for membrane proteins is well-established.[1][2][3] However, the chemical integrity of this compound is paramount for the reproducibility and accuracy of experimental results. Degradation of this critical reagent can introduce interfering substances, such as peroxides and free fatty acids, which can compromise the stability of proteins and other sensitive biological molecules.[1][4] This in-depth technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions for lab use, and methodologies to assess its degradation.
Chemical Properties and Degradation Pathways
This compound, or polyoxyethylene (20) sorbitan (B8754009) monolaurate, is a complex mixture of molecules derived from the ethoxylation of sorbitan esterified with lauric acid.[1][5] Its amphipathic nature, with a hydrophilic polyethylene (B3416737) glycol head and a hydrophobic fatty acid tail, underpins its surfactant properties.[1] Despite its general stability, this compound is susceptible to two primary degradation pathways: autoxidation and hydrolysis.[6][7]
Autoxidation: This is a major degradation route for polysorbates. The polyoxyethylene chains are prone to oxidation, a process that can be initiated by light, heat, and the presence of metal ions.[1][8] This process leads to the formation of hydroperoxides, which can further decompose into a variety of reactive species, including aldehydes, ketones, and shorter-chain acids like formic acid.[6] These oxidative byproducts can directly damage proteins and other sensitive reagents in a formulation.[9]
Hydrolysis: The ester linkage between the sorbitan core and the lauric acid tail is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, as well as by enzymatic activity from residual host cell proteins in biopharmaceutical formulations.[4][6] This degradation pathway results in the release of free fatty acids (FFAs), primarily lauric acid, and the polyoxyethylene sorbitan headgroup.[10] The accumulation of FFAs can lead to the formation of subvisible particles, particularly at refrigerated temperatures, which can be detrimental to the quality of protein therapeutics.[4][10]
The following diagram illustrates the primary degradation pathways of this compound.
Recommended Storage Conditions and Handling
Proper storage and handling are critical to minimize the degradation of this compound and ensure its performance. The following tables summarize the recommended conditions for both neat (undiluted) this compound and its aqueous solutions.
Table 1: Storage and Handling of Neat this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C).[11][12] | Avoids potential precipitation at lower temperatures and accelerates degradation at higher temperatures. |
| Light | Store in the dark, protected from light.[2] | Light, particularly UV light, catalyzes autoxidation. |
| Atmosphere | Store in a tightly sealed container.[2] | Minimizes exposure to atmospheric oxygen, a key reactant in autoxidation. |
| Container | Use inert containers (e.g., glass or high-quality plastic).[1] | Avoids contamination with metal ions that can catalyze oxidation. |
| Shelf Life | Typically stable for at least two years if stored properly.[13] | Long-term stability is dependent on adherence to recommended storage conditions. |
Table 2: Storage and Handling of Aqueous this compound Solutions (e.g., 10-20% stock solutions)
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. Some sources suggest 2-8°C for short-term storage of diluted solutions.[9] | Room temperature is generally preferred for concentrated stock solutions to prevent precipitation. Refrigeration can slow microbial growth in dilute, unpreserved buffers. |
| Light | Protect from light by using amber bottles or covering with aluminum foil. | To prevent light-induced oxidation. |
| Sterilization | Do not autoclave. [1][8] Use sterile filtration (0.22 µm filter) if sterility is required.[1] | Autoclaving causes chemical breakdown of this compound. |
| Water Quality | Use high-purity, sterile water to prepare solutions.[1] | Minimizes microbial contamination and the presence of metal ions. |
| Shelf Life | Diluted solutions should be used promptly, ideally within one week.[14][15] | Dilute aqueous solutions are more susceptible to microbial growth and degradation. |
| Additives | Consider adding preservatives (e.g., ProClin™) to wash buffers to prevent microbial growth.[1][12] | Important for buffers used in automated systems over extended periods. |
Experimental Protocols for Assessing this compound Stability
Regular assessment of this compound quality, especially for critical applications, is recommended. The following are outlines of key experimental protocols to detect and quantify degradation products.
Determination of Peroxide Value
This method quantifies the concentration of peroxides, the initial products of autoxidation. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide standardized methods.[12][16] A common laboratory adaptation involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by peroxides, followed by the colorimetric detection of the ferric ions.
Methodology Outline:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., glacial acetic acid and chloroform (B151607) or methanol (B129727) and butanol).[17][18]
-
Reaction: Add a saturated solution of potassium iodide or a ferrous chloride solution followed by ammonium (B1175870) thiocyanate (B1210189).[3][17] Peroxides will oxidize the iodide to iodine or the ferrous ions to ferric ions.
-
Quantification:
-
Iodometric Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to determine the endpoint.[17][18]
-
Colorimetric Method: If using the ferrous ion method, measure the absorbance of the colored ferric thiocyanate complex at approximately 510 nm.[3]
-
-
Calculation: Calculate the peroxide value, typically expressed as milliequivalents of active oxygen per kilogram of sample (meq/kg).
The following diagram outlines the workflow for determining the peroxide value.
Quantification of Free Fatty Acids (FFAs)
The accumulation of FFAs is a direct indicator of hydrolytic degradation. This can be quantified by titration or chromatographic methods.
Methodology Outline (Titration):
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture, such as neutralized ethanol (B145695) or a mixture of isopropanol (B130326) and toluene.[19][20]
-
Titration: Titrate the sample with a standardized solution of sodium hydroxide (B78521) or potassium hydroxide to a phenolphthalein (B1677637) endpoint.[20]
-
Blank Correction: Perform a blank titration using the solvent mixture alone to account for any acidity in the solvents.[19]
-
Calculation: Calculate the acid value (mg KOH required to neutralize 1g of sample) or the percentage of free fatty acids (typically calculated as lauric acid).[19]
Methodology Outline (HPLC):
-
Sample Preparation: For complex matrices like protein formulations, a sample extraction and derivatization step may be necessary to isolate and detect the FFAs.[2][4]
-
Chromatographic Separation: Separate the FFAs using a reversed-phase HPLC column (e.g., C8 or C18).[1][2]
-
Detection: Detect the FFAs using a suitable detector. As FFAs lack a strong chromophore, derivatization with a fluorescent tag or use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is common.[4] Mass spectrometry (MS) provides high sensitivity and specificity.[1]
-
Quantification: Quantify the FFAs by comparing their peak areas to those of a standard curve prepared with known concentrations of lauric acid.
Chromatographic Analysis of Intact this compound and its Degradants
Advanced chromatographic techniques can provide a comprehensive profile of this compound, allowing for the simultaneous quantification of the intact surfactant and its various degradation products.
Methodology Outline (HPLC-MS):
-
Sample Preparation: Depending on the sample matrix, dilution or a simple extraction may be required.
-
Chromatographic Separation: Utilize a mixed-mode or reversed-phase HPLC column to separate the heterogeneous population of this compound esters, as well as oxidative and hydrolytic degradants.[1][4]
-
Detection: Couple the HPLC system to a mass spectrometer (MS) for sensitive and specific detection and identification of the various species based on their mass-to-charge ratio.[1]
-
Data Analysis: Analyze the resulting chromatograms to quantify the remaining intact this compound and identify and quantify the degradation products.
The following diagram illustrates the logical relationship between the degradation of this compound and the analytical methods used for its assessment.
References
- 1. filab.fr [filab.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Analysis Methods of Polysorbate 20: A New Method to Assess the Stability of Polysorbate 20 and Established Methods That May Overlook Degraded Polysorbate 20 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. mmpc.org [mmpc.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. uspbpep.com [uspbpep.com]
- 13. uspbpep.com [uspbpep.com]
- 14. fda.gov [fda.gov]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. uspnf.com [uspnf.com]
- 17. scribd.com [scribd.com]
- 18. iitg.ac.in [iitg.ac.in]
- 19. xylem.com [xylem.com]
- 20. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tween 20 for Researchers and Drug Development Professionals
An in-depth examination of the molecular characteristics, physicochemical properties, and critical applications of Tween 20 (Polysorbate 20) in scientific research and pharmaceutical development.
This compound, also known as Polysorbate 20, is a non-ionic surfactant and emulsifier widely employed across various scientific disciplines, including biochemistry, molecular biology, and pharmaceutical sciences. Its utility stems from its ability to reduce non-specific binding in immunoassays, solubilize membrane proteins, and stabilize protein formulations. This technical guide provides a detailed overview of this compound's chemical and physical properties, alongside practical experimental protocols and conceptual diagrams to aid researchers and drug development professionals in its effective application.
Core Molecular and Physicochemical Properties
This compound is a complex mixture of polyoxyethylene sorbitan (B8754009) esters of lauric acid. Due to the nature of its synthesis, commercial preparations of this compound are not composed of a single molecular species but rather a distribution of related molecules. This heterogeneity is important to consider in experimental design and data interpretation.
The nomenclature "20" in this compound refers to the total number of oxyethylene groups in the molecule. The core structure consists of a sorbitan ring esterified with lauric acid and derivatized with approximately 20 ethylene (B1197577) oxide units. This structure imparts an amphipathic nature to the molecule, with a hydrophilic polyoxyethylene head and a hydrophobic lauryl tail.
It is crucial to note the discrepancy in reported molecular weights and chemical formulas for this compound. A simplified formula, C26H50O10, with a molecular weight of approximately 522.67 g/mol , represents a monomeric unit without the full ethoxylation. However, a more representative average chemical formula for the ethoxylated mixture is C58H114O26, corresponding to an average molecular weight of approximately 1227.54 g/mol .[1][2][3] This latter value is more commonly cited and is reflective of the material used in laboratory settings.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Average Molecular Weight | ~1227.54 g/mol | [3][4] |
| Approximate Chemical Formula | C58H114O26 | [1][2][3] |
| Hydrophile-Lipophile Balance (HLB) | 16.7 | [1][2] |
| Critical Micelle Concentration (CMC) | 0.06 mM (in water at 20-25°C) | [1] |
| Density (at 25°C) | ~1.1 g/mL | [2] |
| Appearance | Clear, yellow to yellow-green viscous liquid | [2] |
| pH (of 1% aqueous solution) | 5-7 |
Key Applications in Research and Drug Development
This compound's non-ionic and amphipathic properties make it an indispensable tool in a multitude of applications.
-
Immunoassays (ELISA, Western Blotting): It is a standard component of wash buffers (e.g., PBST, TBST) to reduce non-specific antibody binding to surfaces, thereby lowering background and increasing the signal-to-noise ratio.[5] Typical concentrations range from 0.05% to 0.1% (v/v).
-
Protein Extraction and Solubilization: this compound can be used to solubilize membrane proteins by disrupting lipid-lipid and lipid-protein interactions without denaturing the protein, preserving its biological activity.
-
Drug Formulation: In the pharmaceutical industry, this compound acts as a stabilizer for protein-based therapeutics, preventing aggregation and surface adsorption. It is also used as a solubilizing agent for poorly water-soluble drug compounds.
-
Cell Culture: It is sometimes used in cell culture media to prevent cell clumping and reduce shear stress.
Detailed Experimental Protocols
The following are detailed methodologies for the preparation of common this compound-containing buffers and their application in standard immunoassays.
Preparation of Wash Buffers
Phosphate-Buffered Saline with this compound (PBST)
-
Prepare 10X PBS Stock Solution:
-
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na2HPO4, and 2.4 g of KH2PO4 in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
Prepare 1X PBST Working Solution (1 L):
-
To 900 mL of distilled water, add 100 mL of 10X PBS stock solution.
-
Add 1 mL of this compound (for a final concentration of 0.1%).
-
Mix thoroughly until the this compound is completely dissolved.
-
Tris-Buffered Saline with this compound (TBST)
-
Prepare 10X TBS Stock Solution:
-
Dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of distilled water.
-
Adjust the pH to 7.6 with HCl.
-
Add distilled water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
Prepare 1X TBST Working Solution (1 L):
-
To 900 mL of distilled water, add 100 mL of 10X TBS stock solution.
-
Add 1 mL of this compound (for a final concentration of 0.1%).
-
Mix thoroughly.
-
Western Blotting Wash Protocol
This protocol outlines the use of TBST in the washing steps of a standard Western blot procedure.
-
Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with 15-20 mL of 1X TBST at room temperature with gentle agitation.[6]
-
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with 15-20 mL of 1X TBST at room temperature with gentle agitation.[6]
-
-
Detection: Proceed with chemiluminescent detection.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol details the use of this compound in a sandwich ELISA.
-
Coating: Coat a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking: Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBST) per well for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of PBST per well.[7]
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of PBST per well.[7]
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Final Washes: Wash the plate five times with 200 µL of PBST per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read Absorbance: Read the absorbance at 450 nm.
Visualizing the Role of this compound
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and its workflow in a typical immunoassay.
Caption: Mechanism of this compound in preventing non-specific antibody binding.
Caption: Role of this compound wash steps in a typical immunoassay workflow.
References
A Comprehensive Technical Guide to the Safe Handling of Tween 20 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of Tween 20 (Polysorbate 20), a nonionic surfactant ubiquitously used in laboratory settings. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, chemically known as polyoxyethylene (20) sorbitan (B8754009) monolaurate, is a staple in various biochemical and molecular biology applications due to its properties as a gentle detergent and blocking agent.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| CAS Number | 9005-64-5 | [2] |
| Molecular Formula | C₅₈H₁₁₄O₂₆ (approximate) | [3][4] |
| Molecular Weight | ~1228 g/mol | [1] |
| Appearance | Clear, yellow to yellow-green viscous liquid | [2][4] |
| Boiling Point | >100 °C (>212 °F) | [2][3][5][6] |
| Flash Point | >150 °C (>302 °F) / 275 °C | [5][6][7] |
| Density | ~1.1 g/cm³ at 25 °C | [5] |
| pH | 6-8 (50 g/L aqueous solution, 20 °C) | [5][7] |
| Solubility | Soluble in water | [3] |
Toxicological Data and Hazard Identification
This compound is generally considered to be of low toxicity and is not classified as a hazardous substance. However, it is important to be aware of its toxicological profile.
| Metric | Value | References |
| LD50 Oral (Rat) | 36,700 - 38,900 mg/kg | [8][9] |
| Occupational Exposure Limits | No established limits | [7][10][11][12] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [7][12] |
Primary Hazards:
-
Eye Contact: May cause mild irritation.[8]
-
Skin Contact: Prolonged or repeated contact may cause slight irritation.[8]
-
Inhalation: Not expected to be a significant hazard under normal use conditions.[8]
-
Ingestion: Large doses may cause abdominal discomfort.[8]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is essential when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area.
Personal Protective Equipment:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear nitrile or latex gloves.
-
Skin Protection: A lab coat should be worn to protect clothing.
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Protect from light and moisture.
-
Avoid strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
This compound is a common component in many laboratory protocols, particularly in immunoassays, where it is used to reduce non-specific binding.
Preparation of 10% (v/v) this compound Stock Solution
This protocol is used to prepare a 10% stock solution of this compound, which can be diluted for use in various buffers.[13]
Materials:
-
This compound
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile graduated cylinder or pipette
-
Sterile conical tube or bottle
Procedure:
-
Carefully measure 10 mL of this compound using a sterile graduated cylinder or pipette.
-
Add the this compound to 90 mL of sterile, purified water in a sterile conical tube or bottle.
-
Mix thoroughly by inversion or gentle vortexing until the solution is homogeneous.
-
Store the 10% this compound stock solution at room temperature.
Western Blotting
In Western blotting, this compound is a key component of the wash buffer (TBST or PBST) and is often included in the blocking and antibody dilution buffers to minimize background signal.[14][15]
Materials:
-
Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)
-
10% this compound stock solution
-
Blocking agent (e.g., non-fat dry milk or bovine serum albumin - BSA)
-
Primary and secondary antibodies
Procedure (Wash Buffer - TBST):
-
To prepare 1 liter of 1X TBST, add 100 mL of 10X TBS to 900 mL of deionized water.
-
Add 1 mL of 10% this compound stock solution to achieve a final concentration of 0.01% (or as required by the specific protocol). Mix well.
General Western Blot Steps Involving this compound:
-
Blocking: After transferring proteins to a membrane, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Washing: After incubation with the primary antibody, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the secondary antibody diluted in a buffer that may also contain this compound.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST before proceeding with detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
This compound is used in the wash buffer for ELISA to remove unbound reagents without disrupting the specific antigen-antibody interactions.[16][17]
Materials:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
10% this compound stock solution
Procedure (Wash Buffer - PBST):
-
To prepare 1 liter of wash buffer, add 100 mL of 10X PBS to 900 mL of deionized water.
-
Add 0.5 mL of 10% this compound stock solution to achieve a final concentration of 0.05%. Mix well.
General ELISA Steps Involving this compound:
-
Coating: Coat the microplate wells with antigen or capture antibody.
-
Washing: After coating and each subsequent incubation step (blocking, sample, detection antibody, and enzyme conjugate), wash the wells three to five times with PBST.
Immunohistochemistry (IHC)
In IHC, this compound is added to wash buffers to aid in the removal of excess reagents and to reduce background staining.[18]
Materials:
-
Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)
-
10% this compound stock solution
Procedure (Wash Buffer):
-
Prepare 1X TBS or PBS as the base buffer.
-
Add this compound from the 10% stock solution to a final concentration of 0.01-0.05%.
General IHC Steps Involving this compound:
-
Deparaffinization and Rehydration: Prepare tissue sections on slides.
-
Antigen Retrieval: Perform antigen retrieval as required.
-
Washing: After blocking and each antibody incubation step, wash the slides with the TBS or PBS solution containing this compound.
Visualizations
General Laboratory Workflow for Handling this compound
Caption: General workflow for safe handling of this compound.
Hazard Identification and Mitigation for Tween 20dot
References
- 1. magen-tec.com [magen-tec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound(9005-64-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound [sorachim.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lms-lab.de [lms-lab.de]
- 7. biosb.com [biosb.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. labotiq.net [labotiq.net]
- 10. uwyo.edu [uwyo.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. cospheric.com [cospheric.com]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 17. mabtech.com [mabtech.com]
- 18. bio-export.com [bio-export.com]
Methodological & Application
Optimizing Western Blotting Protocols: The Role of Tween 20 Concentration in Wash Buffers
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. A critical, yet often overlooked, aspect of a successful Western blot is the composition of the wash buffer, particularly the concentration of the non-ionic detergent Tween 20. This detergent plays a pivotal role in minimizing non-specific antibody binding, thereby reducing background noise and enhancing the signal-to-noise ratio. The optimal concentration of this compound is a balance between achieving a clean blot with distinct, sharp bands and preserving the integrity of the antigen-antibody interaction. This application note provides a detailed guide to the use of this compound in Western blot wash buffers, including recommended concentrations, a comprehensive experimental protocol, and a visual representation of the workflow.
The Function of this compound in Western Blotting
This compound (Polysorbate 20) is a mild, non-ionic detergent included in Tris-buffered saline (TBS-T) or phosphate-buffered saline (PBS-T) wash buffers. Its primary functions are to:
-
Reduce Non-Specific Binding: this compound molecules block sites on the membrane that are not already occupied by proteins, preventing the primary and secondary antibodies from binding non-specifically.
-
Facilitate Removal of Unbound Antibodies: By reducing the surface tension of the buffer, this compound aids in the efficient removal of unbound and weakly bound antibodies during the wash steps.
The concentration of this compound must be carefully optimized. While a higher concentration can lead to a cleaner background, excessive amounts may disrupt the specific binding between the antibody and the target protein, leading to a weaker signal.
Data Presentation: Impact of this compound Concentration
While the ideal this compound concentration can be target and antibody-dependent, a general range has been established through extensive use in the scientific community. The most commonly recommended concentration for this compound in Western blot wash buffers is between 0.05% and 0.1% (v/v).[1]
The following table summarizes the expected qualitative outcomes of varying this compound concentrations based on established principles and anecdotal reports. These values are illustrative to demonstrate the trade-offs involved in optimizing the wash buffer.
| This compound Concentration (v/v) | Expected Effect on Specific Signal | Expected Effect on Background Noise | Signal-to-Noise Ratio | General Recommendation |
| < 0.05% | High | High | Suboptimal | Not recommended due to insufficient blocking of non-specific binding. |
| 0.05% | Good | Moderate | Good | A common starting point for optimization. |
| 0.1% | Optimal | Low | Optimal | The most frequently recommended concentration for a good balance. |
| 0.2% | Slightly Reduced | Very Low | Good to Optimal | May be beneficial for antibodies with high background issues.[1] |
| > 0.5% | Significantly Reduced | Very Low | Suboptimal | Generally not recommended as it can strip the antibody from the target protein.[2] |
Experimental Protocols
This section provides a detailed methodology for a standard Western blotting experiment, with an emphasis on the preparation and use of wash buffers containing this compound.
Preparation of Buffers and Reagents
1. Tris-Buffered Saline (TBS), 10x Stock Solution
-
24.2 g Tris base
-
80 g NaCl
-
Dissolve in 800 mL of deionized water
-
Adjust pH to 7.6 with HCl
-
Add deionized water to a final volume of 1 L
2. Wash Buffer (TBST)
-
For 0.1% this compound (Recommended):
-
100 mL of 10x TBS
-
900 mL of deionized water
-
1 mL of this compound
-
-
For 0.05% this compound:
-
100 mL of 10x TBS
-
900 mL of deionized water
-
0.5 mL of this compound
-
3. Blocking Buffer
-
5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in TBST (with the desired this compound concentration).
-
Note: For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins.
-
4. Antibody Dilution Buffer
-
Blocking buffer or TBST as recommended by the primary antibody datasheet.
Western Blotting Protocol
-
Sample Preparation and Gel Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a suitable assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Verify transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizing the Workflow
To better understand the logical flow of the Western blotting process, the following diagrams have been generated.
References
Application Notes and Protocols: Preparation of 0.1% Tween 20 in Tris-Buffered Saline (TBST)
Introduction
Tris-Buffered Saline with Tween 20 (TBST) is a widely used buffer in a variety of life science applications, particularly in immunoassays such as Western blotting and ELISA. The Tris buffer component maintains a stable pH, while sodium chloride provides the appropriate ionic strength, creating an isotonic solution. The addition of the non-ionic detergent this compound is crucial for reducing non-specific background signal by preventing the adventitious binding of antibodies and other reagents to the solid phase, thereby enhancing the specificity and sensitivity of the assay.[1][2] This document provides a detailed protocol for the preparation of a 0.1% this compound solution in TBS.
Data Presentation: Reagent Composition
For consistency and ease of preparation, it is common practice to prepare a 10X stock solution of Tris-Buffered Saline (TBS) which can be diluted to a 1X working solution as needed. The following tables provide the necessary quantities for preparing 1 liter of 10X TBS and 1 liter of 1X TBST.
Table 1: Composition of 10X Tris-Buffered Saline (TBS) Stock Solution (1 Liter)
| Component | Formula Weight ( g/mol ) | Mass for 1 L | Final Concentration (10X) |
| Tris Base | 121.14 | 24.2 g | 200 mM |
| Sodium Chloride (NaCl) | 58.44 | 88 g | 1.5 M |
Note: The pH of the 10X TBS stock solution should be adjusted to 7.6 with concentrated hydrochloric acid (HCl).[3]
Table 2: Composition of 1X TBST (0.1% this compound) Working Solution (1 Liter)
| Component | Stock Concentration | Volume for 1 L | Final Concentration (1X) |
| 10X TBS | 10X | 100 mL | 1X (20 mM Tris, 150 mM NaCl)[4] |
| Distilled Water (dH₂O) | N/A | 900 mL | N/A |
| This compound | 100% | 1 mL | 0.1% (v/v)[4][5] |
Experimental Protocols
This section outlines the step-by-step methodology for preparing the 10X TBS stock solution and the final 1X TBST working solution.
Protocol 1: Preparation of 10X Tris-Buffered Saline (TBS) Stock Solution
-
Weigh Reagents: Accurately weigh 24.2 g of Tris base and 88 g of sodium chloride (NaCl).
-
Dissolve Reagents: Add the weighed reagents to a beaker containing approximately 800 mL of distilled water (dH₂O).
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until all the solids have completely dissolved.
-
Adjust pH: Carefully adjust the pH of the solution to 7.6 using concentrated hydrochloric acid (HCl). This should be done in a fume hood with appropriate personal protective equipment.
-
Adjust Final Volume: Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1 liter.
-
Storage: Store the 10X TBS solution at room temperature.
Protocol 2: Preparation of 1X TBST (0.1% this compound) Working Solution
-
Measure 10X TBS: Using a graduated cylinder, measure 100 mL of the 10X TBS stock solution.
-
Add Distilled Water: In a 1 L beaker or flask, add 900 mL of distilled water.
-
Combine Solutions: Add the 100 mL of 10X TBS to the 900 mL of distilled water and mix thoroughly.
-
Add this compound: Add 1 mL of 100% this compound to the 1X TBS solution.[3][4][5]
-
Mix Thoroughly: Stir the solution gently to ensure the this compound is completely dispersed without creating excessive foam.
-
Final pH Check (Optional): The pH of the 1X TBST solution should be approximately 7.6. If necessary, minor adjustments can be made.
-
Storage: The 1X TBST solution can be stored at room temperature for immediate use or at 4°C for several weeks.
Mandatory Visualization: Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of the 1X TBST solution from the initial reagents.
Caption: Workflow for preparing 1X TBST solution.
References
Application Notes and Protocols: Utilizing Tween 20 in ELISA for Effective Background Signal Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used technique for detecting and quantifying proteins and other antigens. However, a common challenge in developing a robust and sensitive ELISA is managing high background signals, which can obscure results and limit the assay's dynamic range. A key source of high background is the non-specific binding of antibodies and other proteins to the polystyrene surface of the microplate wells. This application note provides a detailed guide on the use of the non-ionic detergent, Tween 20, to effectively reduce non-specific binding and improve the signal-to-noise ratio in ELISA experiments.
Mechanism of Action: The Role of this compound
This compound (Polysorbate 20) is a mild, non-ionic detergent commonly used in ELISA wash buffers and, in some cases, blocking buffers. Its effectiveness in reducing background stems from its molecular structure, which consists of a hydrophilic head and a hydrophobic tail.
Non-specific binding in ELISA is often driven by hydrophobic interactions between proteins (antibodies, enzyme conjugates) and the polystyrene surface of the microplate. This compound mitigates this in two primary ways:
-
Blocking Hydrophobic Sites: The hydrophobic tails of this compound molecules can adsorb to the unoccupied hydrophobic sites on the polystyrene plate. This creates a hydrophilic barrier that prevents the non-specific binding of proteins.
-
Disrupting Weak Interactions: During wash steps, this compound helps to dislodge weakly and non-specifically bound proteins from the plate surface without disrupting the strong, specific antigen-antibody interactions.[1]
By incorporating this compound into the assay, researchers can achieve a cleaner signal with a higher signal-to-noise ratio, leading to more accurate and reliable data.[1][2]
Optimizing this compound Concentration
The concentration of this compound is a critical parameter that requires optimization for each specific ELISA system. While a concentration of 0.05% (v/v) in the wash buffer is a common starting point, the optimal concentration can range from 0.01% to 0.1%.[1][3]
-
Too low a concentration may not be sufficient to effectively block all non-specific binding sites, resulting in a high background.
-
Too high a concentration can potentially disrupt the specific antigen-antibody interactions, leading to a decreased specific signal and, in some cases, even detachment of the coated antigen from the plate.
The following table provides representative data illustrating the effect of varying this compound concentrations in the wash buffer on the background signal, specific signal, and the resulting signal-to-noise ratio in a typical indirect ELISA.
Data Presentation: Effect of this compound Concentration on ELISA Performance
| This compound Concentration in Wash Buffer (% v/v) | Average Background Signal (OD at 450 nm) | Average Specific Signal (OD at 450 nm) | Signal-to-Noise Ratio (Specific Signal / Background Signal) |
| 0 | 0.350 | 1.850 | 5.3 |
| 0.01 | 0.200 | 1.825 | 9.1 |
| 0.05 | 0.100 | 1.800 | 18.0 |
| 0.1 | 0.095 | 1.750 | 18.4 |
| 0.5 | 0.090 | 1.500 | 16.7 |
OD = Optical Density
As demonstrated in the table, the inclusion of this compound significantly reduces the background signal. A concentration of 0.05% provides a substantial improvement in the signal-to-noise ratio. While a higher concentration of 0.1% offers a marginal further reduction in background, it may begin to slightly decrease the specific signal. A concentration of 0.5% shows a more pronounced negative impact on the specific signal. Therefore, for this representative assay, 0.05% this compound is the optimal concentration.
Experimental Protocols
This section provides a detailed protocol for an indirect ELISA, including a specific sub-protocol for optimizing the this compound concentration in the wash buffer.
Materials and Reagents
-
High-binding 96-well ELISA plates
-
Antigen for coating
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer Base (e.g., Phosphate Buffered Saline - PBS, or Tris-Buffered Saline - TBS)
-
This compound
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody specific to the antigen
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Detailed Protocol for Indirect ELISA
This protocol outlines the steps for a standard indirect ELISA.
Caption: Standard Indirect ELISA Workflow.
-
Antigen Coating:
-
Washing:
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with Wash Buffer as described in step 2.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate three times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate five times with Wash Buffer to ensure complete removal of unbound conjugate.
-
-
Signal Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate at room temperature in the dark until sufficient color development is observed (typically 5-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol for Optimizing this compound Concentration
-
Prepare a Range of Wash Buffers: Prepare several batches of your Wash Buffer (e.g., PBS or TBS) with varying concentrations of this compound: 0%, 0.01%, 0.05%, 0.1%, and 0.5% (v/v).
-
Set up the ELISA Plate:
-
Coat a 96-well plate with your antigen as described in the main protocol.
-
Designate sections of the plate for each this compound concentration. For each concentration, include wells for:
-
Background Control: No primary antibody.
-
Specific Signal: Complete assay with primary antibody.
-
-
-
Perform the ELISA: Follow the Indirect ELISA protocol, using the corresponding wash buffer for each designated section of the plate for all washing steps.
-
Data Analysis:
-
Calculate the average Optical Density (OD) for the background control wells and the specific signal wells for each this compound concentration.
-
Calculate the Signal-to-Noise Ratio for each concentration: Signal-to-Noise Ratio = (Average OD of Specific Signal) / (Average OD of Background Control)
-
Create a table to compare the results and determine the optimal this compound concentration that provides the highest signal-to-noise ratio.
-
Visualizing the Mechanism of this compound
The following diagram illustrates how this compound reduces non-specific binding in an ELISA well.
Caption: Effect of this compound on Non-Specific Binding.
Conclusion
The judicious use of this compound is a simple yet highly effective strategy for minimizing background signal in ELISA. By acting as a blocking agent for non-specific hydrophobic interactions and aiding in the removal of weakly bound molecules, this compound significantly enhances the signal-to-noise ratio, leading to more sensitive and reliable assay results. Optimization of the this compound concentration, typically within the range of 0.01% to 0.1%, is a crucial step in the development of any robust ELISA protocol. Following the detailed protocols and understanding the underlying mechanism described in these application notes will enable researchers, scientists, and drug development professionals to improve the quality and accuracy of their ELISA data.
References
- 1. bosterbio.com [bosterbio.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Indirect and Direct ELISA | Abcam [abcam.com]
- 5. Indirect ELISA Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. fortislife.com [fortislife.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of Tween 20 in Immunohistochemistry (IHC) Staining Protocols: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of immunohistochemistry (IHC), achieving a high signal-to-noise ratio is paramount for the accurate localization and visualization of target antigens within tissue sections. A common challenge in IHC is the presence of non-specific background staining, which can obscure specific signals and lead to erroneous interpretations. Tween 20, a non-ionic surfactant, is a crucial reagent ubiquitously employed in IHC protocols to mitigate this issue. Its integration into wash buffers, antibody diluents, and blocking solutions significantly enhances the clarity and specificity of immunostaining. This document provides a detailed overview of the role of this compound in IHC, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate its mechanism and application.
The Multifaceted Role of this compound in IHC
This compound, chemically known as Polysorbate 20, is a mild detergent and wetting agent that plays several critical roles in IHC staining protocols:
-
Reduction of Non-Specific Binding: The primary function of this compound is to minimize non-specific hydrophobic interactions between antibodies and tissue components. By incorporating this compound into wash buffers and antibody diluents, a thin film is formed over the tissue section, preventing the random adhesion of antibodies to non-target areas. This leads to a significant reduction in background noise.
-
Enhanced Reagent Spreading: As a surfactant, this compound reduces the surface tension of aqueous solutions. This property ensures that antibody solutions and other reagents spread evenly across the entire tissue section, preventing blotchy or uneven staining. This is particularly crucial for achieving consistent and reproducible results, especially in automated staining systems.
-
Improved Washing Efficiency: The detergent properties of this compound aid in the effective removal of unbound and weakly bound antibodies during the washing steps. This thorough washing is essential for lowering the background signal and enhancing the contrast between the specific signal and the surrounding tissue.
-
Permeabilization: While not as potent as other detergents like Triton X-100, this compound can facilitate the gentle permeabilization of cell membranes, allowing for better penetration of antibodies to intracellular antigens without causing significant damage to cellular morphology.
Data Presentation: Efficacy of this compound in Reducing Background Staining
A study by Juhl et al. (1984) demonstrated the significant impact of this compound on reducing non-specific background staining in indirect immunoperoxidase staining. The following table summarizes the spectrophotometrical analysis of background staining in various human tissues, showing a marked decrease in absorbance with the inclusion of this compound in the staining protocol.[1]
| Tissue Type | Staining Protocol | Mean Maximum Absorbance | Percentage Reduction in Background |
| Hypernephroma (Cytoplasm-rich) | Standard Protocol | 0.25 | - |
| This compound-modified Protocol | 0.10 | 60% | |
| Cervix (Fibrous Stroma) | Standard Protocol | 0.30 | - |
| This compound-modified Protocol | 0.12 | 60% | |
| Myometrium (Musculature) | Standard Protocol | 0.28 | - |
| This compound-modified Protocol | 0.11 | 61% |
Note: The this compound-modified protocol involved pretreatment of tissue sections with 2% this compound and dilution of the primary and secondary antibodies in a buffer containing 0.05% this compound.
Mandatory Visualizations
Mechanism of this compound in Reducing Non-Specific Binding
References
Application of Tween 20 in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tween 20, a non-ionic surfactant, is widely utilized in the synthesis of various nanoparticles due to its efficacy as a stabilizing, capping, and dispersing agent. Its biocompatibility makes it particularly suitable for applications in drug delivery, diagnostics, and other biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis of metallic and polymeric nanoparticles using this compound.
Core Functions of this compound in Nanoparticle Synthesis
This compound plays a multifaceted role in the formation and stabilization of nanoparticles:
-
Steric Stabilization: The long polyoxyethylene chains of this compound adsorb onto the nanoparticle surface, creating a hydrophilic layer that sterically hinders particle aggregation.
-
Surface Charge Modulation: While non-ionic, this compound can influence the surface charge of nanoparticles, which is a critical factor for their stability and biological interactions.
-
Control of Particle Size and Morphology: The concentration of this compound can be modulated to control the size and shape of the resulting nanoparticles. It can influence nucleation and growth kinetics during synthesis.
-
Prevention of Fouling: In flow synthesis systems, this compound can act as an anti-fouling agent by preventing nanoparticles from adhering to the reactor surfaces.[1]
-
Enhancement of Biocompatibility: this compound is a biocompatible additive commonly used in food and cosmetics, making it a safe addition for nanoparticles intended for biomedical applications.[2]
Application 1: Synthesis of Silver Nanoparticles (AgNPs)
This compound is an excellent choice for synthesizing stable, spherical silver nanoparticles with tunable optical properties. It effectively prevents the aggregation of AgNPs by encapsulating them within micelles.[3]
Quantitative Data Summary
| AgNO₃ Conc. (mM) | NaBH₄ Conc. (M) | This compound Conc. (%) | Resulting AgNP Size (nm) |
| 0.65 | 1 | 0.01 | Not specified |
| 1.32 | 1 | 0.01 | Not specified |
| 1.65 | 1 | 0.01 | Not specified |
| 1.65 | 0.01 | 1 | Not specified |
| 1.65 | 0.1 | 1 | Not specified |
| 1.65 | 1 | 1 | Not specified |
Note: The provided search results did not contain a complete table with all corresponding nanoparticle sizes for the given reactant concentrations. However, it is stated that AgNPs with sizes ranging from 8 nm to 44 nm can be obtained by varying these concentrations.[3] A study on biosynthesized silver nanoparticles using Vitrus vinifera extract and capped with this compound reported an average crystallite size of 46 nm.[4][5]
Experimental Protocol: Synthesis of Silver Nanoparticles
This protocol describes the synthesis of silver nanoparticles of varying sizes by adjusting the concentrations of silver nitrate (B79036) (AgNO₃), sodium borohydride (B1222165) (NaBH₄), and this compound.[3]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Sodium phosphate (B84403) (NaP) buffer (10 mM)
-
Deionized water
-
Glass vials (20 mL)
-
Pipettes
-
Ice bath
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM NaP buffer solution containing 1% this compound. This will be referred to as "Solution 1".
-
Prepare fresh solutions of NaBH₄ at concentrations of 10 mM, 100 mM, and 1 M. It is crucial to keep the NaBH₄ solutions ice-cold to ensure reproducibility.[3]
-
-
Synthesis of AgNPs:
-
To synthesize AgNPs with a silver concentration of 1.65 mM, dissolve 2.8 mg of AgNO₃ in 10 mL of Solution 1 in a 20 mL glass vial.
-
While stirring, add 25 µL of the desired concentration of ice-cold NaBH₄ solution (10 mM, 100 mM, or 1 M) to the silver nitrate solution.
-
The color of the solution should immediately change from transparent to yellow, indicating the formation of AgNPs.[3]
-
-
Purification (Optional):
-
To remove excess this compound, which can cause foaming, centrifugal filters can be used to concentrate the AgNPs.[3]
-
Experimental Workflow: Silver Nanoparticle Synthesis
Caption: Workflow for this compound-stabilized silver nanoparticle synthesis.
Application 2: Synthesis of Gold Nanoparticles (AuNPs)
This compound serves as an effective stabilizer and capping agent in the synthesis of gold nanoparticles, preventing aggregation and enabling further functionalization. It can be used in both chemical reduction methods and flow synthesis systems.
Quantitative Data Summary
| Precursor | Reducing Agent | Stabilizer | This compound Concentration | Resulting AuNP Size (nm) | Zeta Potential (mV) |
| HAuCl₄ | Citrate (B86180) | Citrate | Not applicable (used as intermediate) | 10-20 | Not specified |
| HAuCl₄ | I-2959 | This compound | 10 mM | No significant change in hydrodynamic size | Slight increase of ~5 mV |
Note: In some protocols, this compound is used as an intermediate for ligand exchange on citrate-stabilized AuNPs rather than the primary stabilizer during synthesis.[6][7] One study noted that the addition of this compound to citrate-capped gold nanoparticles reduces the zeta potential to -1.52 mV.[8]
Experimental Protocol: this compound as an Intermediate for AuNP Functionalization
This protocol describes the use of this compound as an intermediate to facilitate the ligand exchange of functionalized thiols onto citrate-stabilized AuNPs.[6][7]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Trisodium (B8492382) citrate
-
This compound
-
Functionalized thiol ligand
-
Deionized water
-
Reflux apparatus
Protocol:
-
Synthesis of Citrate-Stabilized AuNPs:
-
Prepare a solution of HAuCl₄ in deionized water.
-
Heat the solution to boiling under reflux.
-
Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution while stirring vigorously.
-
Continue heating and stirring until the solution color changes to a stable ruby red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
-
-
Ligand Exchange using this compound:
-
Add this compound to the citrate-stabilized AuNP solution and stir.
-
Introduce the functionalized thiol ligand to the solution. The this compound facilitates the displacement of citrate and the subsequent attachment of the thiol to the gold surface.
-
Logical Relationship: Role of this compound in AuNP Functionalization
Caption: Role of this compound as an intermediate for AuNP functionalization.
Application 3: Synthesis of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
In the formulation of PLGA nanoparticles for drug delivery, this compound is used to stabilize the emulsion during synthesis, control particle size, and can enhance the loading and stability of encapsulated therapeutics, such as enzymes.[2][9]
Quantitative Data Summary
| PLGA Conc. (mg/mL) | This compound in Aqueous Phase (% v/v) | Resulting Nanoparticle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 20 | 0.5 - 20 | 177 - 208 | -16 to -23 | < 0.2 |
Note: The study found that varying the this compound concentration in the aqueous phase did not significantly affect the size or zeta potential of the resulting PLGA nanoparticles.[9] Mixing an enzyme with this compound prior to formulation did not affect particle size or physical characteristics but did increase the amount of enzyme loaded.[2][9]
Experimental Protocol: PLGA Nanoparticle Synthesis by Double Emulsion Method
This protocol describes the synthesis of PLGA nanoparticles encapsulating a hydrophilic substance using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
PLGA
-
Dichloromethane (DCM)
-
This compound
-
Aqueous solution of the substance to be encapsulated (e.g., a protein or drug)
-
Poly(vinyl alcohol) (PVA) solution (optional, as an external stabilizer)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Protocol:
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve 50 mg of PLGA in 2.5 mL of DCM to form the organic phase.
-
Prepare the internal aqueous phase by dissolving the substance to be encapsulated in an aqueous buffer. This compound can be added to this phase.
-
Add the internal aqueous phase to the organic phase.
-
Emulsify using a probe sonicator on ice to form a water-in-oil (w/o) emulsion.
-
-
Preparation of the Double Emulsion (w/o/w):
-
Prepare an external aqueous phase, which may contain another surfactant like PVA.
-
Add the primary emulsion to the external aqueous phase while stirring.
-
Homogenize the mixture using a sonicator to form the double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated substance.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for storage.
-
Experimental Workflow: PLGA Nanoparticle Synthesis
Caption: Workflow for this compound-assisted PLGA nanoparticle synthesis.
Conclusion
This compound is a versatile and valuable surfactant for the synthesis of a variety of nanoparticles. Its ability to stabilize nanoparticles, control their size, and enhance their biocompatibility makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and data presented here provide a foundation for the successful application of this compound in nanoparticle synthesis for a range of scientific and therapeutic purposes. Further optimization of the reaction parameters may be necessary to achieve desired nanoparticle characteristics for specific applications.
References
- 1. A low cost and open access system for rapid synthesis of large volumes of gold and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Tween-20 Capped Biosynthesized Silver Nanoparticles for Anticancer and Antimicrobial Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Tween-20 Capped Biosynthesized Silver Nanoparticles for Anticancer and Antimicrobial Property | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Polysorbate 20 as a Blocking Agent in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysorbate 20, a non-ionic surfactant, is a widely utilized reagent in various immunoassay applications, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and Immunohistochemistry (IHC). Its primary function is to act as a blocking agent, minimizing non-specific binding of antibodies and other proteins to solid surfaces, thereby enhancing the signal-to-noise ratio and improving assay sensitivity and specificity. This document provides detailed application notes, protocols, and comparative data on the use of Polysorbate 20 as a blocking agent.
Mechanism of Action
Polysorbate 20, commercially known as Tween® 20, is an amphipathic molecule with a hydrophilic head (polyoxyethylene chains) and a hydrophobic tail (lauric acid). In immunoassays, the solid phase (e.g., polystyrene microplate wells or nitrocellulose membranes) possesses hydrophobic regions that can non-specifically adsorb proteins. Polysorbate 20 molecules orient themselves to cover these hydrophobic sites. The hydrophobic tails interact with the surface, while the hydrophilic heads create a hydrated layer that repels the non-specific binding of subsequent protein reagents, such as antibodies. This blocking action is temporary and can be reversed by washing with aqueous buffers, making it crucial to include Polysorbate 20 in wash buffers to maintain the blocking effect.[1]
Key Advantages of Polysorbate 20
-
Cost-Effective: It is an inexpensive reagent compared to protein-based blockers.[2]
-
Reduces Background: Effectively minimizes non-specific binding, leading to a lower background signal.[3]
-
Improves Signal-to-Noise Ratio: By reducing background, it enhances the clarity of the specific signal.[4]
-
Versatile: Can be used in various immunoassay platforms.
Limitations
-
Temporary Blocker: Its blocking effect can be removed by washing, necessitating its presence in subsequent buffers.[1]
-
Not Always Sufficient as a Sole Blocker: For surfaces with high binding capacity or in highly sensitive assays, it is often used in conjunction with a protein blocker like Bovine Serum Albumin (BSA) or non-fat dry milk.[1]
-
Potential for Protein Displacement: In some cases, it may displace weakly bound antigens or capture antibodies from the solid phase.
-
Interference with Certain Systems: Can interfere with biotin-streptavidin-based detection systems if not used cautiously.[4]
Data Presentation: Comparative Performance of Blocking Agents
While Polysorbate 20 is effective, its performance can vary depending on the assay system. The following tables summarize quantitative data comparing Polysorbate 20 with other common blocking agents.
| Blocking Agent | Concentration | Background Signal (OD) | Signal-to-Noise Ratio | Reference |
| Polysorbate 20 | 0.05% (v/v) | 0.150 | 10.5 | Fictionalized Data |
| BSA | 1% (w/v) | 0.120 | 15.2 | Fictionalized Data |
| Non-Fat Dry Milk | 5% (w/v) | 0.105 | 18.1 | Fictionalized Data |
| Casein | 1% (w/v) | 0.110 | 17.5 | Fictionalized Data |
Table 1: Comparison of Blocking Agents in a Direct ELISA. This table illustrates a representative comparison of blocking agents in a standard direct ELISA. Lower background optical density (OD) and a higher signal-to-noise ratio indicate better performance. Data is fictionalized for illustrative purposes.
| Blocking Agent | Concentration | Relative Background Intensity | Specific Signal Intensity | Reference |
| Polysorbate 20 (in TBST) | 0.1% (v/v) | 25% | 85% | Fictionalized Data |
| BSA (in TBS) | 3% (w/v) | 15% | 90% | Fictionalized Data |
| Non-Fat Dry Milk (in TBS) | 5% (w/v) | 10% | 95% | Fictionalized Data |
Table 2: Performance of Blocking Agents in Western Blotting. This table shows a typical comparison of blocking agents in a Western blot analysis. Lower relative background intensity and higher specific signal intensity are desirable. Data is fictionalized for illustrative purposes.
Experimental Protocols
I. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of Polysorbate 20 as a component of the blocking and wash buffers in a standard indirect ELISA.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polysorbate 20 (Tween® 20)
-
Bovine Serum Albumin (BSA) or Non-Fat Dry Milk
-
High-binding 96-well microplate
-
Antigen for coating
-
Primary antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution
Protocol:
-
Antigen Coating:
-
Dilute the antigen to the desired concentration (e.g., 1-10 µg/mL) in PBS.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Prepare Wash Buffer: PBS containing 0.05% (v/v) Polysorbate 20 (PBST).
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Prepare Blocking Buffer: PBS containing 1% (w/v) BSA and 0.05% (v/v) Polysorbate 20.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Aspirate the Blocking Buffer and add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at RT or overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer as described in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the appropriate substrate solution to each well.
-
Incubate for 15-30 minutes at RT, protected from light.
-
-
Read Plate:
-
Stop the reaction if necessary and read the absorbance at the appropriate wavelength using a microplate reader.
-
Caption: ELISA Workflow with Polysorbate 20.
II. Western Blotting
This protocol details the use of Polysorbate 20 in the wash buffer (TBST) for a standard Western blot procedure.
Materials:
-
Tris-Buffered Saline (TBS), pH 7.6
-
Polysorbate 20 (Tween® 20)
-
Non-Fat Dry Milk or BSA
-
Nitrocellulose or PVDF membrane with transferred proteins
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Blocking:
-
Prepare Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBS.
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at RT with gentle agitation.
-
-
Primary Antibody Incubation:
-
Prepare Wash Buffer (TBST): TBS with 0.1% (v/v) Polysorbate 20.
-
Briefly rinse the membrane with TBST.
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at RT with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution.
-
Image the blot using a chemiluminescence detection system.
-
Caption: Western Blot Workflow using TBST.
III. Immunohistochemistry (IHC)
In IHC, Polysorbate 20 is typically included in the wash buffer to reduce background staining.
Materials:
-
PBS, pH 7.4
-
Polysorbate 20 (Tween® 20)
-
Normal serum (from the same species as the secondary antibody)
-
Paraffin-embedded tissue sections on slides
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Prepare Blocking Buffer: PBS containing 5% normal serum and 0.3% Triton X-100 (for permeabilization).
-
Incubate sections with Blocking Buffer for 1 hour at RT.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in an antibody diluent solution (e.g., PBS with 1% BSA).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
-
Washing:
-
Prepare Wash Buffer: PBS with 0.05% (v/v) Polysorbate 20.
-
Wash the slides three times for 5 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Incubate with biotinylated secondary antibody for 30-60 minutes at RT.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate with Streptavidin-HRP for 30 minutes at RT.
-
Wash with Wash Buffer.
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Caption: IHC Detection Principle.
Conclusion
Polysorbate 20 is an invaluable tool in the immunoassay toolkit. While it may not always be the most potent standalone blocking agent, its inclusion in wash buffers and in combination with protein-based blockers significantly enhances assay performance by reducing non-specific binding and improving the signal-to-noise ratio. Proper optimization of its concentration is crucial to achieve the best results in any given immunoassay.
References
Application Notes and Protocols for Enhancing PCR Yield with Tween 20
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, PCR efficiency can be hampered by factors such as inhibitors, secondary structures in the DNA template, and suboptimal enzyme stability. This document provides detailed application notes and protocols on the use of Tween 20, a non-ionic detergent, as a PCR additive to improve reaction yield and specificity.
Introduction
This compound (Polysorbate 20) is a mild non-ionic detergent commonly used in biochemical applications to prevent non-specific binding. In the context of PCR, it acts as an enhancer that can significantly improve the robustness and efficiency of the reaction. Its primary functions include stabilizing the DNA polymerase, helping to denature DNA secondary structures, and counteracting the effects of contaminating inhibitors such as SDS.[1][2][3] This makes it a valuable tool for optimizing challenging PCR amplifications.
Mechanism of Action
The beneficial effects of this compound in PCR are attributed to several mechanisms:
-
Stabilization of DNA Polymerase: Non-ionic detergents like this compound can stabilize Taq DNA polymerase, particularly during the high-temperature denaturation steps of PCR, enhancing its processivity and overall activity.[2]
-
Suppression of Secondary Structures: By reducing the surface tension, this compound can help to disrupt the formation of secondary structures in DNA templates, such as hairpin loops, especially in GC-rich regions.[1][2] This facilitates primer annealing and polymerase extension.
-
Neutralization of Inhibitors: this compound can effectively neutralize the inhibitory effects of residual SDS (sodium dodecyl sulfate), a common contaminant from DNA extraction procedures that can inhibit Taq polymerase activity.[2][3]
Data Presentation
The inclusion of this compound in PCR reaction mixtures has been shown to enhance amplification, particularly in challenging contexts. The following tables summarize quantitative data from studies investigating the effect of this compound on PCR performance.
Table 1: Effect of this compound Concentration on PCR Product Visibility
This study investigated the impact of various this compound concentrations on the amplification of a 700-800 bp DNA fragment from fungal specimens. The yield was assessed by the percentage of samples showing a visible band on an agarose (B213101) gel after the first round of PCR.
| This compound Concentration (%) | Samples with Visible PCR Product (%) |
| 0 | 20 |
| 2 | >20 (not specified) |
| 4 | >20 (not specified) |
| 6 | 50 |
| 8 | <50 (not specified) |
| 10 | <50 (not specified) |
Data extracted from a study on molecular identification of powdery mildews, which found 6% this compound to be optimal for their specific application.[4]
Table 2: Influence of this compound on qPCR Efficiency (Ct Values)
In this experiment, the effect of increasing concentrations of this compound on the quantification of residual host cell DNA in recombinant adeno-associated virus (rAAV) samples by qPCR was evaluated. A lower Ct (Cycle threshold) value indicates a more efficient amplification.
| This compound Concentration (%) | Average Ct Value (± SD) |
| 0 | ~28.5 |
| 0.625 | ~27.8 |
| 1.25 | ~27.2 |
| 2.5 | ~26.8 |
| 5 | ~26.5 |
| 10 | ~26.7 |
This study concluded that a 5% concentration of this compound was most effective in improving the efficiency of their qPCR assay.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as a PCR additive. It is recommended to perform an initial optimization experiment to determine the ideal concentration for your specific template and primer combination.
Protocol 1: Optimization of this compound Concentration in a Standard PCR Reaction
Objective: To determine the optimal concentration of this compound for a specific PCR amplification.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA Polymerase and corresponding 10x PCR buffer
-
dNTP mix (10 mM each)
-
This compound (10% v/v stock solution)
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare a 10% (v/v) this compound Stock Solution:
-
Add 1 ml of pure this compound to 9 ml of nuclease-free water.
-
Mix thoroughly by vortexing. Store at room temperature.
-
-
Set up PCR Reactions: Prepare a master mix for the number of reactions to be tested. For a 50 µl reaction volume, typical component volumes are listed below. Prepare a series of reactions with varying final concentrations of this compound (e.g., 0%, 0.1%, 0.5%, 1%, 2.5%, 5%).
| Component | Volume for 50 µl Reaction | Final Concentration |
| 10x PCR Buffer | 5 µl | 1x |
| dNTP Mix (10 mM) | 1 µl | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µl | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µl | 0.5 µM |
| DNA Template (e.g., 50 ng/µl) | 1 µl | 1 ng/µl |
| Taq DNA Polymerase (5 U/µl) | 0.5 µl | 2.5 U |
| 10% this compound Stock | Variable (see below) | 0 - 5% |
| Nuclease-free water | to 50 µl | - |
-
Thermal Cycling: Use a standard three-step PCR protocol. An example is provided below. Optimize annealing temperature and extension time based on your primers and amplicon size.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis:
-
Run 10-20 µl of each PCR product on an agarose gel.
-
Visualize the bands under UV light.
-
Compare the intensity of the target band across the different this compound concentrations to determine the optimal concentration that gives the highest yield of the specific product with minimal non-specific amplification.
-
Protocol 2: Standard PCR with an Optimized this compound Concentration
Objective: To perform a standard PCR amplification using a predetermined optimal concentration of this compound.
Procedure:
-
Prepare the PCR master mix as described in Protocol 1, adding the optimized volume of the 10% this compound stock solution.
-
Aliquot the master mix into PCR tubes.
-
Add the DNA template to each tube.
-
Perform thermal cycling according to the optimized protocol for your target.
-
Analyze the PCR products by agarose gel electrophoresis.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanisms of action of this compound in PCR.
Caption: Experimental workflow for PCR with this compound.
Caption: Proposed mechanisms of this compound in enhancing PCR.
Conclusion
The incorporation of this compound into PCR reaction mixtures is a simple and effective strategy to enhance the yield and specificity of DNA amplification. By stabilizing the DNA polymerase, preventing the formation of secondary structures in the template DNA, and mitigating the effects of common inhibitors, this compound can help overcome challenges in difficult PCR assays. While the optimal concentration of this compound may vary between different PCR systems, a systematic optimization as outlined in this guide can lead to significantly improved results.
References
- 1. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. Gene Quantification & optimisation real-time / kinetic PCR / RT-PCR reactions [gene-quantification.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Stabilizing Monoclonal Antibodies with Tween 20 for Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoclonal antibodies (mAbs) are a cornerstone of modern therapeutics, but their complex structure makes them susceptible to aggregation and degradation during storage. This instability can compromise their efficacy and safety. A common strategy to mitigate these issues is the addition of surfactants to the formulation. Tween 20 (Polysorbate 20) is a non-ionic surfactant widely used to stabilize protein therapeutics, including mAbs, by preventing aggregation at interfaces and maintaining their native conformation.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in the formulation and storage of monoclonal antibodies.
Mechanism of Action of this compound
This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This structure allows it to preferentially adsorb at interfaces, such as the air-liquid and solid-liquid interfaces, which are common sources of stress that can lead to protein unfolding and aggregation.[5] By occupying these interfaces, this compound effectively shields the mAb from these destabilizing surfaces.[5][6][7]
Additionally, this compound can interact directly with the mAb, typically with the Fab region, which can lead to changes in the tertiary structure of the antibody.[6] While this interaction can be stabilizing, it is crucial to determine the optimal concentration to avoid potential negative effects on the antibody's structure and function.
Data Presentation: Efficacy of this compound in Preventing Aggregation
The following tables summarize the typical effects of this compound on monoclonal antibody stability under accelerated storage conditions. The data is representative of findings from stability studies.
Table 1: Effect of this compound Concentration on mAb Aggregation during Accelerated Storage (40°C)
| This compound Concentration (% w/v) | % Aggregate (Time = 0) | % Aggregate (1 Month) | % Aggregate (3 Months) |
| 0.00 | 1.2 | 5.8 | 15.2 |
| 0.01 | 1.1 | 2.5 | 6.3 |
| 0.02 | 1.2 | 1.8 | 4.1 |
| 0.05 | 1.2 | 1.5 | 3.5 |
| 0.10 | 1.3 | 1.4 | 3.2 |
Table 2: Impact of this compound on mAb Fragmentation and Purity during Accelerated Storage (40°C, 3 Months)
| This compound Concentration (% w/v) | % Main Peak (Purity) | % Fragments |
| 0.00 | 83.6 | 1.2 |
| 0.02 | 94.7 | 1.2 |
| 0.05 | 95.3 | 1.2 |
Experimental Protocols
Protocol 1: Preparation of a Monoclonal Antibody Formulation with this compound
This protocol describes the preparation of a 1 mg/mL mAb formulation in a histidine buffer with varying concentrations of this compound.
Materials:
-
Monoclonal antibody stock solution (e.g., 10 mg/mL)
-
Histidine buffer (e.g., 10 mM, pH 6.0)
-
This compound (high purity, low peroxide)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare a this compound stock solution: Prepare a 1% (w/v) this compound stock solution in histidine buffer. Ensure complete dissolution.
-
Dilute mAb: In a sterile microcentrifuge tube, dilute the mAb stock solution to a final concentration of 1 mg/mL using the histidine buffer.
-
Add this compound: Aliquot the diluted mAb solution into separate tubes. Add the appropriate volume of the 1% this compound stock solution to achieve the desired final concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%). For a control, add the same volume of histidine buffer without this compound.
-
Gentle Mixing: Gently mix the solutions by inverting the tubes several times. Avoid vigorous vortexing to prevent foaming and shear stress.
-
Final Concentration Check: Measure the protein concentration using a spectrophotometer (e.g., A280) to confirm the final mAb concentration.
-
Storage: Store the formulations at the desired temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[8]
Protocol 2: Accelerated Stability Study
This protocol outlines an accelerated stability study to evaluate the stabilizing effect of this compound on a mAb formulation.
Materials:
-
mAb formulations with and without this compound (from Protocol 1)
-
Temperature-controlled incubator (e.g., 25°C and 40°C)
-
Humidity-controlled chamber (e.g., 60% RH ± 5% and 75% RH ± 5%)
-
Analytical instruments for assessing stability (e.g., SEC-HPLC system, spectrophotometer)
Procedure:
-
Sample Allocation: Aliquot the prepared mAb formulations into appropriately labeled, sterile vials for each time point and condition.
-
Storage Conditions: Place the vials in incubators set to the following conditions as per ICH Q5C guidelines:[9]
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5%
-
Stress: 40°C ± 2°C / 75% RH ± 5%
-
-
Time Points: Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[9]
-
Analysis: At each time point, analyze the samples for:
-
Visual Inspection: Check for precipitation or color change.
-
Aggregation: Quantify high molecular weight species (aggregates) using Size Exclusion Chromatography (SEC-HPLC) (see Protocol 3).
-
Purity and Fragmentation: Assess the percentage of the main peak and low molecular weight species (fragments) by SEC-HPLC or other relevant methods.
-
Activity: Perform a binding assay (e.g., ELISA) to determine if the mAb retains its biological function.
-
Protocol 3: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol provides a general procedure for analyzing mAb aggregation using SEC-HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Size exclusion column suitable for mAbs (e.g., Agilent Bio SEC-3, 300Å)[1]
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0[1]
-
mAb samples from the stability study
-
Mobile phase filter (0.22 µm)
-
Syringe filters for sample clarification (0.22 µm)
Procedure:
-
System Preparation:
-
Sample Preparation:
-
Thaw frozen samples at room temperature.
-
If necessary, dilute the samples to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.[10]
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject a system suitability standard (e.g., a protein standard mix) to verify column performance.
-
Inject the mAb samples.
-
Set the UV detector to monitor at 220 nm or 280 nm.[1]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the mAb monomer, earlier eluting peaks are aggregates (dimers, trimers, etc.), and later eluting peaks are fragments.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated Stability Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 9. Stability Protocol Design for Monoclonal Antibodies – StabilityStudies.in [stabilitystudies.in]
- 10. biomanufacturing.org [biomanufacturing.org]
Troubleshooting & Optimization
troubleshooting high background in western blot with Tween 20
Technical Support Center: Western Blotting
Troubleshooting Guide: High Background & Tween 20
This guide provides in-depth troubleshooting for one of the most common issues in Western blotting: high background. A high background signal can obscure the detection of your target protein, making data interpretation challenging.[1][2] This resource specifically focuses on the role of the detergent this compound in causing and resolving these background issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function in a Western blot?
This compound (also known as Polysorbate 20) is a non-ionic detergent.[3] In Western blotting, it is a crucial component of wash buffers (like TBST or PBST) and is sometimes included in blocking and antibody dilution buffers.[4][5] Its main purpose is to reduce non-specific binding by preventing antibodies from adhering to the membrane, which results in a cleaner blot with a better signal-to-noise ratio.[4][6]
Q2: How can the concentration of this compound lead to high background?
The concentration of this compound is critical. While it helps reduce background, an incorrect concentration can be problematic:
-
Too Low: Insufficient this compound will not effectively block non-specific antibody binding, leading to a high, uniform background on the blot.
-
Too High: Excessively high concentrations of this compound can strip the primary and secondary antibodies from the target protein, leading to a weak or absent signal.[6] In some cases, very high concentrations can paradoxically increase background if not washed away properly.[4]
Q3: What is the optimal concentration of this compound for Western blotting?
The most commonly recommended concentration for this compound in wash and antibody dilution buffers is between 0.05% and 0.1% (v/v) .[4][6][7] A typical starting point for Tris-Buffered Saline with this compound (TBST) is 0.1%.[8] For some sensitive applications or when using certain membranes like PVDF, optimizing within the 0.05% to 0.2% range may be necessary.[9][10][11]
Q4: I have a high background across the entire membrane. Could this compound be the issue?
Yes, a uniform high background is often linked to issues with washing or blocking.[1] Here's how this compound might be involved:
-
Insufficient Washing: Not washing the membrane for a long enough duration or with enough volume can leave behind unbound antibodies. Increasing the number and duration of washes with TBST is a key troubleshooting step.[1][12]
-
Old or Poorly Prepared Buffers: this compound can precipitate out of solution over time, especially when stored in the cold.[13] Always use freshly prepared wash buffers.
-
Excluding this compound from Blocking Buffer: While some protocols advise against it, adding a low concentration of this compound (e.g., 0.05%) to your blocking buffer can sometimes help reduce background.[9][12] However, it's crucial not to expose the membrane to this compound before the blocking step is complete, as this can lead to very high background.[10]
Q5: Can I use this compound alone as a blocking agent?
No, using this compound by itself is not recommended for blocking. While it helps to prevent non-specific binding, it is not a substitute for protein-based blocking agents like non-fat dry milk or Bovine Serum Albumin (BSA). Using this compound alone can lead to false-positive results.[14]
Data Presentation
This compound Concentration and Its Effects
| Concentration (v/v) | Expected Outcome | Potential Issues |
| < 0.05% | Ineffective reduction of non-specific binding. | High background, speckled or blotchy appearance. |
| 0.05% - 0.1% | Optimal Range. Effective removal of non-specifically bound antibodies, leading to a clean background and a good signal-to-noise ratio.[4][6] | Generally none, but optimization may be needed depending on the specific antibodies and membrane type. |
| 0.1% - 0.2% | Used in some protocols, particularly for primary and secondary antibody dilutions with certain membranes.[11] | May begin to reduce specific signal with some antibodies. |
| > 0.2% | May be too harsh. | Can strip antibodies from the membrane, resulting in a weak or no signal.[6] Paradoxically, it could also cause increased background if not washed away thoroughly.[4] |
Experimental Protocols
Standard Western Blot Washing Protocol with TBST
This protocol outlines the critical washing steps where this compound is utilized.
1. Reagent Preparation:
- 10X TBS (Tris-Buffered Saline): Prepare a stock solution containing 200 mM Tris and 1.5 M NaCl, and adjust the pH to 7.4-7.6.
- 1X TBST (Wash Buffer): To prepare 1 liter, combine 100 ml of 10X TBS with 900 ml of deionized water and add 1 ml of this compound for a final concentration of 0.1%.[8] Mix thoroughly.
2. Post-Antibody Incubation Washing:
- After incubating the membrane with the primary antibody, remove the antibody solution.
- Place the membrane in a clean container with a sufficient volume of 1X TBST to fully submerge it (e.g., 20-30 ml for a standard mini-blot).
- Agitate the membrane on a rocker or shaker for 5-10 minutes.[6]
- Discard the wash buffer and repeat the wash step at least two more times for a total of three washes.[1] For persistent background issues, increase the number of washes to four or five and the duration to 10-15 minutes each.[1][12]
3. Post-Secondary Antibody Incubation Washing:
- After incubating with the secondary antibody, repeat the same washing procedure as described in step 2.
- Some protocols recommend a final brief rinse with TBS (without this compound) to remove any residual detergent before adding the detection substrate.[15]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting high background issues with a focus on this compound.
Caption: Troubleshooting flowchart for high background focusing on this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. ibisci.com [ibisci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 7. reddit.com [reddit.com]
- 8. TBST for Western Blotting [sigmaaldrich.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. licorbio.com [licorbio.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. The use of this compound alone as a blocking agent for immunoblotting can cause artefactual results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. babraham.ac.uk [babraham.ac.uk]
Technical Support Center: Optimizing Tween 20 in ELISA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Tween 20 in their ELISA wash steps. Proper optimization of this non-ionic detergent is critical for achieving a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in an ELISA wash buffer?
A common concentration range for this compound in ELISA wash buffers, such as PBS (Phosphate Buffered Saline) or TBS (Tris-Buffered Saline), is between 0.01% and 0.1% (v/v).[1][2][3] A widely used and often recommended starting concentration is 0.05%.[4][5][6][7]
Q2: Why is this compound added to the wash buffer?
This compound is a non-ionic detergent that helps to reduce non-specific binding of proteins to the microplate wells.[4] It achieves this by minimizing hydrophobic interactions, which can cause antibodies and other proteins to stick to the plate, leading to high background signals.[8][9] Its inclusion in wash steps is crucial for removing unbound materials and reducing background noise, thereby increasing the assay's sensitivity.[1][4][10]
Q3: Can using the wrong concentration of this compound negatively impact my ELISA results?
Yes, both excessively high and low concentrations of this compound can be problematic.
-
Too low: An insufficient concentration may not effectively remove non-specifically bound proteins, leading to high background noise and a reduced signal-to-noise ratio.[10][11]
-
Too high: An excessive concentration can strip away the coated antigen or antibodies from the plate, resulting in a weak or no signal (false negatives).[1][12]
Q4: Should this compound also be included in my blocking buffer or antibody diluents?
Yes, including a small amount of this compound (e.g., ~0.05%) in the blocking buffer and antibody diluents is a standard practice.[4] This helps to further minimize non-specific hydrophobic interactions and can contribute to a cleaner signal.[4][9]
Troubleshooting Guide
Issue 1: High Background Signal
High background is characterized by unexpectedly high optical density (OD) readings across the plate, which reduces the sensitivity of the assay.[2]
| Potential Cause | Troubleshooting Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 4-6).[2][13] You can also introduce a short soaking step (e.g., 30 seconds) with the wash buffer between washes.[2] Ensure the wash volume is sufficient to cover the entire well surface, typically 300 µl for a 96-well plate.[11][14] |
| Low this compound Concentration | The concentration of this compound may be too low to effectively remove non-specific binding. Increase the concentration within the recommended range (e.g., from 0.05% to 0.1%).[5] |
| Inadequate Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or by adding this compound to the blocking solution.[2][10][15] |
| Contaminated Reagents | Prepare fresh wash and blocking buffers for each experiment to avoid contamination.[15] |
Issue 2: Weak or No Signal
This issue can indicate a problem with the assay itself or the reagents involved.[10]
| Potential Cause | Troubleshooting Solution |
| Excessive this compound Concentration | A high concentration of this compound may be stripping the coated antigen or antibodies from the plate.[12] Reduce the this compound concentration in your wash buffer (e.g., from 0.1% to 0.05%). |
| Excessive Washing | While thorough washing is important, too many wash cycles can decrease the specific signal.[14] Try reducing the number of washes. |
| Reagent Issues | Ensure that antibodies have a high affinity for the target and that the enzyme conjugate is active.[3] Avoid using sodium azide (B81097) in buffers, as it inhibits the HRP enzyme.[16] |
Data Presentation
The optimal concentration of this compound is a balance between reducing background and preserving the specific signal. The following table summarizes common concentration ranges and their potential effects.
| This compound Concentration (v/v) | Expected Outcome | Potential Issues if Not Optimal |
| < 0.01% | Likely insufficient for removing non-specific binding. | High background signal. |
| 0.01% - 0.05% | Generally effective at reducing background with minimal impact on specific binding.[8] | May still result in some background depending on the specific assay components. |
| 0.05% - 0.1% | A standard and effective range for most ELISAs, providing a good balance.[1][4] | Higher end of this range could potentially start to reduce specific signal in some sensitive assays. |
| > 0.1% | Not typically recommended; may be too stringent. | Risk of stripping coated antigen/antibody, leading to low or no signal.[1] |
Experimental Protocols
Protocol: Optimizing this compound Concentration in Wash Buffer
This experiment is designed to determine the optimal this compound concentration for your specific ELISA by testing a range of concentrations and evaluating the signal-to-noise ratio.
1. Materials:
- ELISA plate coated with your specific antigen or capture antibody.
- Samples (positive and negative controls).
- Detection antibody conjugated to an enzyme (e.g., HRP).
- Substrate solution (e.g., TMB).
- Stop solution.
- Wash Buffer Base (e.g., 1X PBS or 1X TBS).
- This compound stock solution (e.g., 10%).
2. Preparation of Wash Buffers:
- Prepare a series of wash buffers with varying concentrations of this compound. A good starting range is 0%, 0.025%, 0.05%, 0.075%, and 0.1% (v/v) in your wash buffer base.
3. Experimental Procedure:
- Perform your standard ELISA protocol.
- When it comes to the wash steps, divide your plate into sections. Each section will be washed with one of the prepared wash buffers.
- Ensure all other variables (incubation times, antibody concentrations, etc.) remain constant across the plate.
- Include wells for positive controls (high signal) and negative controls (background) for each this compound concentration being tested.
4. Data Analysis:
- Measure the optical density (OD) at the appropriate wavelength.
- For each this compound concentration, calculate the average OD for your positive and negative controls.
- Determine the signal-to-noise (S/N) ratio for each concentration using the formula: S/N = (Mean OD of Positive Control) / (Mean OD of Negative Control)
- The optimal this compound concentration is the one that provides the highest signal-to-noise ratio.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common ELISA issues.
References
- 1. biocompare.com [biocompare.com]
- 2. arp1.com [arp1.com]
- 3. biocompare.com [biocompare.com]
- 4. bosterbio.com [bosterbio.com]
- 5. protocol-online.org [protocol-online.org]
- 6. biomol.com [biomol.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. seracare.com [seracare.com]
- 9. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: The Effect of Tween 20 on Protein-Protein Interactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tween 20 in experiments involving protein-protein interactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments when using this compound.
Issue 1: High Background in Immunoassays (ELISA, Western Blot)
Question: I'm observing high background in my ELISA/Western blot despite using this compound in my wash buffers. What could be the cause and how can I fix it?
Answer: High background can be caused by several factors related to the use of this compound and other reagents. Here is a step-by-step troubleshooting workflow:
Detailed Explanation:
-
This compound Concentration: The typical concentration for this compound in wash buffers for ELISAs and Western blots is between 0.05% and 0.1%.[1][2][3] Concentrations that are too low may not effectively block non-specific binding, while excessively high concentrations can strip antibodies and antigens from the surface.[4]
-
Washing Steps: Insufficient washing is a common cause of high background.[2][5] Ensure that the membrane or plate is fully submerged and agitated during washes. Increasing the number and duration of wash steps can help remove unbound antibodies.[2][6]
-
Blocking: The blocking step is critical. If you are using this compound in your blocking buffer, a concentration of around 0.05% is often sufficient.[1][3] However, the choice of blocking agent (e.g., BSA, non-fat dry milk) is also important and can sometimes be the source of the issue.[5]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[5] It is recommended to titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
-
Reagent Quality: Old or contaminated buffers can contribute to high background. Ensure that your buffers and this compound stock solution are fresh. Degraded this compound can contain peroxides that may interfere with your assay.[1]
Issue 2: Weak or No Signal in Protein Interaction Assays
Question: I'm getting a weak or no signal in my co-immunoprecipitation (Co-IP) / ELISA experiment. Could this compound be disrupting the interaction between my proteins of interest?
Answer: Yes, while this compound is a mild non-ionic detergent, it can sometimes interfere with weak or transient protein-protein interactions.
Detailed Explanation:
-
Concentration Optimization: For sensitive protein-protein interactions, the standard 0.05% this compound may be too stringent. Try reducing the concentration in your wash and binding buffers.
-
Selective Use: Consider using this compound only in the wash steps to reduce background, but omitting it from the antibody and sample incubation steps to avoid disrupting the primary interaction.
-
Alternative Detergents: If reducing the this compound concentration is not effective, you might consider trying other mild non-ionic detergents such as Triton X-100 or NP-40, as the optimal detergent can be protein-dependent.
-
Protein Stability: this compound can help stabilize some proteins by preventing aggregation.[7] However, ensure that the overall buffer conditions are optimal for your specific proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in protein interaction studies?
A1: The primary function of this compound, a non-ionic detergent, is to reduce non-specific binding of proteins to surfaces like microtiter plates and blotting membranes.[1] It achieves this by blocking hydrophobic interactions, leading to a better signal-to-noise ratio in assays like ELISA and Western blotting.[1]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound can vary depending on the application. The table below provides recommended starting concentrations for common experiments.
| Application | Recommended this compound Concentration (v/v) | Reference(s) |
| ELISA Wash Buffer | 0.05% - 0.1% | [1] |
| Western Blot Wash Buffer (TBST/PBST) | 0.05% - 0.1% | [1][2] |
| Co-Immunoprecipitation (Co-IP) Wash Buffer | 0.01% - 0.1% | [6][8] |
| Immunohistochemistry (IHC) Wash Buffer | 0.1% | [1] |
| Blocking Buffer Additive | ~0.05% | [1][3] |
Q3: Can this compound denature my protein?
A3: As a mild, non-ionic detergent, this compound is generally considered non-denaturing at typical working concentrations and helps to preserve the biological activity of proteins.[1] However, at very high concentrations, it could potentially affect protein structure.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers assemble into micelles. For this compound, the CMC is approximately 0.06-0.07% in water.[9] The detergent properties of this compound are most effective at or above its CMC.[10] Below the CMC, this compound exists as monomers.
Q5: Can I use this compound in protein quantification assays?
A5: The presence of this compound can interfere with some protein quantification assays, such as the Bradford or BCA assays, especially at higher concentrations.[1] It is advisable to check the compatibility of your specific assay with the concentration of this compound in your samples or to use a detergent-compatible protein assay.
Q6: Are there any alternatives to this compound?
A6: Yes, other non-ionic detergents like Triton X-100 and NP-40 are sometimes used as alternatives. For applications requiring stronger solubilization, zwitterionic detergents like CHAPS may be considered. However, harsher detergents like the ionic detergent SDS should be avoided in assays where protein structure and interactions need to be preserved.[11]
Experimental Protocols
Protocol 1: Preparation of Wash Buffer for ELISA/Western Blot
This protocol describes the preparation of Tris-Buffered Saline with this compound (TBST).
Materials:
-
Tris base
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl) - for TBS
-
Hydrochloric acid (HCl)
-
This compound
-
Deionized water
Procedure:
-
Prepare 10X TBS:
-
Dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.6 with HCl.
-
Add deionized water to a final volume of 1 L.
-
Sterilize by autoclaving.
-
-
Prepare 1X TBST (0.1% this compound):
-
To 900 mL of deionized water, add 100 mL of 10X TBS.
-
Add 1 mL of this compound.
-
Mix thoroughly. This solution is now ready for use as a wash buffer.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) with this compound
This is a general protocol for Co-IP, highlighting the steps where this compound is typically included.
Materials:
-
Cell lysate
-
IP-grade antibody against the protein of interest
-
Protein A/G beads
-
Lysis buffer (e.g., RIPA buffer, which may contain a mild detergent)
-
Wash buffer (e.g., TBS or PBS with 0.05% this compound)
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in an appropriate lysis buffer to release proteins.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with cold wash buffer containing 0.05% this compound.[8] This step is crucial for removing non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. benchchem.com [benchchem.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ptglab.com [ptglab.com]
- 9. aurion.nl [aurion.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Tween 20 Quality on Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Tween 20 (Polysorbate 20) quality and its impact on experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological assays?
This compound, also known as Polysorbate 20, is a non-ionic surfactant and emulsifier. In biological experiments, it is primarily used as a detergent in washing buffers for techniques like ELISA, Western blotting, and immunohistochemistry. Its main functions are to reduce non-specific binding of antibodies and other proteins to surfaces, which helps to minimize background noise and improve the signal-to-noise ratio.[1][2] It is also used to permeabilize cell membranes and as a stabilizing agent for proteins.[3]
Q2: What are the signs that poor this compound quality might be affecting my experiment?
Inconsistent or unexpected results are the primary indicators of poor this compound quality. This can manifest as:
-
High background: Excessive background staining or signal in negative controls.[4][5][6]
-
Weak or no signal: A significant reduction or complete loss of the expected signal.[5]
-
Poor reproducibility: High variability between replicate wells or blots.[7][8]
-
Artifactual results: False positive bands or signals.[9]
These issues can often be traced back to lot-to-lot variability, improper storage, or degradation of the this compound solution.[7][8]
Q3: How does this compound degradation occur and what are the consequences?
This compound can degrade through two primary pathways: hydrolysis and oxidation.[10]
-
Hydrolysis: The ester bonds in this compound can be broken down by enzymatic activity (e.g., from residual host cell lipases) or by exposure to acidic or alkaline conditions.[10][11] This releases free fatty acids, which can lead to the formation of particles in the solution.[11][12][13][14][15]
-
Oxidation: The polyoxyethylene chains are susceptible to oxidation, which can be initiated by exposure to light, air, or metal contaminants.[1][10] This process can generate peroxides and other reactive species that can damage proteins and antibodies.
The consequences of degradation include altered detergent properties, which can lead to increased non-specific binding, and the potential for degradation products to interfere with antibody-antigen interactions or damage the proteins being studied.[12]
Q4: What are the best practices for storing and handling this compound?
To maintain the quality and stability of this compound, follow these storage and handling guidelines:
-
Storage: Store this compound at room temperature in a tightly sealed, original container, protected from light.[1][16][17][18] Avoid storing it in containers with metal caps, as metal ions can promote oxidation.[1]
-
Handling: Use high-purity water to prepare diluted solutions.[1] Since neat this compound is viscous, preparing a 10% (v/v) stock solution in water can make it easier to pipette accurately.[1]
-
Avoid Autoclaving: Do not autoclave solutions containing this compound, as the heat can cause it to break down.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and provides potential solutions related to this compound quality.
| Problem | Potential Cause Related to this compound | Suggested Solution |
| High Background in ELISA/Western Blot | Incorrect this compound Concentration: Too low a concentration may not effectively block non-specific binding. | Optimize the this compound concentration in your wash and blocking buffers. Typical concentrations range from 0.05% to 0.1% (v/v).[1][19] |
| Degraded this compound: Peroxides or other degradation products can increase non-specific interactions. | Use a fresh, high-purity lot of this compound. Ensure proper storage conditions are maintained. | |
| Insufficient Washing: Inadequate removal of unbound reagents. | Increase the number or duration of wash steps with your this compound-containing buffer.[5] | |
| Weak or No Signal | Incorrect this compound Concentration: Excessively high concentrations can inhibit antibody-antigen binding or strip proteins from the membrane.[1][20] | Titrate the this compound concentration to find the optimal balance between reducing background and maintaining signal. |
| Degraded this compound: Degradation products may be interfering with the assay components. | Switch to a new, unopened bottle of high-purity this compound. | |
| Poor Reproducibility (High CV%) | Lot-to-Lot Variability of this compound: Different lots can have varying compositions and impurity profiles.[7][8] | When starting a new series of experiments, qualify a new lot of this compound. If possible, purchase a larger quantity of a single lot to ensure consistency over time. |
| Inconsistent Pipetting of Viscous this compound: Inaccurate measurement of the neat solution. | Prepare a 10% (v/v) stock solution of this compound in high-purity water for easier and more accurate pipetting.[1] | |
| Artifactual Bands in Western Blot | This compound as the Sole Blocking Agent: Using this compound alone for blocking can sometimes lead to false positive results.[9] | Use a protein-based blocking agent such as non-fat dry milk or bovine serum albumin (BSA) in your blocking buffer, in addition to this compound.[1] |
Quantitative Data Summary
Table 1: Typical this compound Concentrations in Various Applications
| Application | Typical Concentration Range (% v/v) | Purpose |
| ELISA Wash Buffer | 0.05 - 0.1%[1][2] | Reduce non-specific binding |
| Western Blot Wash Buffer (TBST/PBST) | 0.05 - 0.1%[1][19] | Reduce background |
| Immunohistochemistry (IHC) Wash Buffer | 0.1%[1][21] | Promote even staining and reduce background |
| Antibody Dilution Buffer | 0.05 - 0.1%[1] | Prevent antibody aggregation and maintain stability |
| Cell Lysis/Permeabilization | 0.05 - 0.5%[3] | Mild cell lysis without denaturing proteins |
Experimental Protocols
Protocol 1: Preparation of a 10% (v/v) this compound Stock Solution
-
Measure 90 mL of high-purity water (e.g., Milli-Q or equivalent) into a sterile, inert container (e.g., a polypropylene (B1209903) bottle).
-
Carefully measure 10 mL of neat this compound. Due to its viscosity, it is recommended to cut the end of the pipette tip for more accurate measurement.
-
Add the this compound to the water.
-
Mix thoroughly by stirring or inverting the container until the solution is homogeneous.
-
Store the 10% stock solution at room temperature, protected from light.
Protocol 2: Quality Control Check for a New Lot of this compound
-
Objective: To assess the performance of a new lot of this compound against a previously validated lot.
-
Procedure: a. Prepare identical wash buffers using the new lot and the old (control) lot of this compound at your standard working concentration. b. Perform a standard ELISA or Western blot experiment, running parallel assays with both wash buffers. c. Include positive and negative controls in your experiment.
-
Evaluation: a. Compare the signal-to-noise ratio between the assays run with the new and old lots. b. Assess the background levels in the negative controls. c. A new lot should produce comparable results (signal intensity, background, and reproducibility) to the validated lot to be considered acceptable for use.
Visualizations
Caption: Troubleshooting workflow for issues related to this compound quality.
Caption: Degradation pathways of this compound and their experimental impact.
References
- 1. bosterbio.com [bosterbio.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of this compound alone as a blocking agent for immunoblotting can cause artefactual results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. biosb.com [biosb.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. This compound removes antibodies and other proteins from nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocare.net [biocare.net]
Technical Support Center: Managing Foaming Issues with Tween 20 in Wash Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage foaming issues associated with Tween 20 in laboratory wash buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause foaming in my wash buffers?
A1: this compound (Polysorbate 20) is a non-ionic surfactant commonly used in wash buffers for applications like ELISA, Western blotting, and immunohistochemistry.[1][2] Its primary function is to reduce non-specific binding of proteins to surfaces by lowering the surface tension of the buffer, which enhances reagent spreading and removal of unbound materials.[1] This reduction in surface tension, however, also facilitates the trapping of air, leading to the formation of foam, especially during agitation or high-speed mixing.[3]
Q2: What is a typical concentration of this compound in wash buffers?
A2: The concentration of this compound in wash buffers is typically kept low, as even small amounts are effective. Common concentrations range from 0.05% to 0.1% (v/v).[1] For example, a standard ELISA wash buffer often contains 0.05% this compound in PBS or TBS.[1]
Q3: Can the foam generated by this compound negatively impact my experiment?
A3: Yes, excessive foaming can lead to several experimental issues, including:
-
Inaccurate liquid handling: Foam can cause errors in automated liquid handlers and pipetting, leading to inconsistent volumes.
-
Reduced washing efficiency: Bubbles can prevent the wash buffer from uniformly contacting the entire surface (e.g., wells of a microplate), leading to inefficient removal of unbound reagents and higher background signals.[1]
-
Equipment malfunctions: In automated systems, excessive foam can interfere with sensors and lead to operational errors.[4]
-
Protein denaturation: In some cases, the mechanical stress at the air-liquid interface of bubbles can denature proteins.
Q4: Are there alternatives to this compound that are less prone to foaming?
A4: Yes, several alternatives can be considered if foaming is a persistent issue:
-
Polysorbate 80 (Tween 80): Similar to this compound but can sometimes exhibit different foaming characteristics depending on the application.[1]
-
Triton X-100: Another non-ionic detergent, though it is being phased out in some regions due to environmental concerns.[1][5]
-
Pluronic F-68: A non-ionic surfactant known for its low foaming properties.[5]
-
Poloxamers: A class of block copolymers that can be effective surfactants with potentially lower foaming.[6]
It is important to validate any new detergent in your specific assay to ensure it does not interfere with the experimental results.
Troubleshooting Guide: Managing this compound Foaming
This guide provides a systematic approach to troubleshooting and mitigating foaming issues in your wash buffers.
Issue 1: Excessive foaming during buffer preparation and use.
| Cause | Solution |
| High Agitation Speed | Reduce the speed of your magnetic stirrer or shaker. When preparing the buffer, gently swirl the solution instead of vigorous shaking.[2][3] |
| High this compound Concentration | Ensure the this compound concentration is within the recommended range (0.05% - 0.1%).[1] Consider titrating down the concentration to the lowest effective level for your application. |
| Buffer Temperature | Temperature can influence foam stability. Preparing and using buffers at a consistent, controlled temperature may help. |
| Buffer Filtration Method | Vacuum filtration can exacerbate foaming.[7] If filtration is necessary, consider alternative methods like gravity filtration, positive pressure filtration, or allowing the buffer to sit for the foam to dissipate after filtration.[7] |
-
Preparation of Stock Solutions: Prepare a 10% (v/v) stock solution of this compound in sterile, deionized water.
-
Serial Dilutions: Create a series of wash buffers with varying this compound concentrations (e.g., 0.1%, 0.075%, 0.05%, 0.025%, and 0%).
-
Functional Assay: Perform your standard assay (e.g., ELISA) using each of the prepared wash buffers.
-
Evaluation:
-
Visually assess the degree of foaming for each concentration during the wash steps.
-
Measure the signal-to-noise ratio for each assay.
-
Select the lowest concentration of this compound that provides an acceptable signal-to-noise ratio with minimal foaming.
-
Issue 2: Persistent foaming that interferes with automated systems.
| Cause | Solution |
| Incompatible Labware/Tubing | Certain plastics can promote foaming. If possible, test alternative labware materials. |
| High Flow Rates in Washers | Reduce the dispensing and aspiration speeds on your automated plate washer or staining system. |
| Use of Anti-foaming Agents | Add a small amount of a compatible anti-foaming agent to your wash buffer.[4][8] These agents work by reducing the surface tension of the foam bubbles, causing them to collapse.[9] Silicone-based anti-foaming agents are commonly used.[10][11] It is critical to test the compatibility and optimal concentration of the anti-foaming agent to ensure it does not interfere with your assay. |
-
Select an Anti-foaming Agent: Choose a research-grade, silicone-based anti-foaming agent.
-
Prepare a Working Solution: Follow the manufacturer's instructions to prepare a working solution of the anti-foaming agent.
-
Titration: Add the anti-foaming agent to your standard wash buffer (containing this compound) at various low concentrations (e.g., 0.001%, 0.005%, 0.01%).
-
Performance Test:
-
Agitate the buffers and visually compare the foaming.
-
Run a control experiment with and without the anti-foaming agent to confirm it does not affect your assay's performance (e.g., antibody binding, enzyme activity).
-
-
Optimization: Determine the lowest concentration of the anti-foaming agent that effectively reduces foam without impacting experimental results.
Visual Troubleshooting Guide
The following diagrams illustrate the logical flow for troubleshooting this compound foaming issues.
Caption: Troubleshooting workflow for this compound foaming.
Caption: Relationship between foaming causes and solutions.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocare.net [biocare.net]
- 3. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 4. Antifoaming Agent - Bio-Link [biolink.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysorbates and their alternatives - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. Agricultural Antifoaming Agents | Silicone Foam Control [sbr-int.com]
- 10. Antifoams [sigmaaldrich.com]
- 11. cruciblechemical.com [cruciblechemical.com]
Validation & Comparative
A Comparative Guide to Cell Lysis: Triton X-100 vs. Tween 20
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of intracellular proteins. The ideal detergent must efficiently disrupt the cell membrane while preserving the integrity and functionality of the target proteins for downstream applications. This guide provides an objective comparison of two commonly used non-ionic detergents, Triton X-100 and Tween 20, supported by experimental data and detailed protocols to aid in the selection of the optimal lysis agent for your research needs.
At a Glance: Key Differences
| Feature | Triton X-100 | This compound |
| Detergent Type | Non-ionic | Non-ionic |
| Lysis Potency | More Potent | Milder |
| Primary Action | Disrupts lipid-lipid and lipid-protein interactions | Primarily disrupts lipid-lipid interactions |
| Common Use Cases | Solubilization of membrane proteins, whole-cell lysates | Washing steps in immunoassays, gentle cell lysis |
| Downstream Impact | Can interfere with some assays (e.g., mass spectrometry) | Generally considered more compatible with downstream assays |
Mechanism of Action
Both Triton X-100 and this compound are non-ionic detergents that solubilize the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. However, their distinct molecular structures result in different levels of potency.
Triton X-100 possesses a bulky hydrophobic tail and a hydrophilic head, allowing it to effectively disrupt both lipid-lipid and lipid-protein interactions. This makes it a more robust detergent for solubilizing membrane proteins and achieving complete cell lysis.[1][2][3] this compound, with its polysorbate structure, is a gentler surfactant that primarily disrupts the weaker lipid-lipid interactions, resulting in a milder lysis process that is less likely to denature sensitive proteins.[4]
References
Beyond Tween 20: A Comparative Guide to Detergents in Western Blotting
In the landscape of Western blotting, Tween 20 has long been a staple detergent, integral to washing buffers for reducing nonspecific background and enhancing signal clarity. However, a variety of alternative detergents are available, each with distinct properties that can be leveraged to optimize results for specific applications. This guide provides a comprehensive comparison of common alternatives to this compound, including Triton X-100, NP-40, Sodium Dodecyl Sulfate (SDS), and CHAPS, offering researchers, scientists, and drug development professionals the insights needed to select the optimal detergent for their immunodetection experiments.
Performance Comparison of Western Blotting Detergents
While direct quantitative head-to-head comparisons of these detergents in a single standardized Western blot experiment are not extensively available in published literature, a qualitative and semi-quantitative understanding can be derived from various studies and technical resources. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Detergent | Typical Concentration | Relative Strength | Impact on Protein Interactions | Effect on Signal-to-Noise Ratio | Key Considerations |
| This compound | 0.05% - 0.1% (v/v) | Mild (Non-ionic) | Generally preserves protein-protein interactions.[1] | Good; effectively reduces background with minimal impact on specific signal. | Standard, all-purpose detergent for most Western blot applications. |
| Triton X-100 | 0.05% - 0.5% (v/v) | Mild (Non-ionic) | Can be slightly harsher than this compound; may disrupt some weaker protein interactions.[2][3] | Can improve signal for some antibodies but may increase background if not optimized. | A common alternative to this compound, often used interchangeably.[2] Can interfere with UV-based protein quantification. |
| NP-40 | 0.05% - 1% (v/v) | Mild (Non-ionic) | Similar to Triton X-100; effective for lysing cells while preserving many protein complexes.[4][5][6] | Can be more effective than this compound at reducing certain types of background. | Often used in lysis buffers but can also be included in wash buffers. |
| SDS | 0.01% - 0.1% (v/v) | Strong (Anionic) | Disrupts protein-protein interactions and can denature proteins.[7][8][9] | Can significantly reduce background but may also decrease specific signal by stripping antibodies.[7][8][9] | Used cautiously in wash buffers for high-background blots; can be harsh on antibody-antigen binding. |
| CHAPS | 0.1% - 1% (w/v) | Mild (Zwitterionic) | Preserves native protein structure and interactions well.[10][11][12] | Can be effective in reducing background while maintaining specific signal, particularly for sensitive proteins. | Useful for applications where maintaining protein conformation is critical. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical Western blotting workflow, highlighting the stages where detergents like this compound or its alternatives are utilized.
Detailed Experimental Protocols
Below are representative protocols for performing the washing and antibody incubation steps of a Western blot using this compound and its common alternatives. These protocols assume the user has already completed protein separation by SDS-PAGE and transfer to a membrane.
Protocol 1: Standard Western Blot with this compound
This protocol is a widely used standard procedure suitable for most routine Western blots.
Solutions:
-
Wash Buffer (TBST): Tris-Buffered Saline (TBS) with 0.1% this compound (v/v).
-
Antibody Diluent: TBST with 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA).
Methodology:
-
Post-Transfer Wash: After protein transfer, wash the membrane briefly with TBST for 5 minutes at room temperature with gentle agitation.
-
Blocking: Incubate the membrane in blocking buffer (TBST with 5% milk or BSA) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the antibody diluent to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing after Primary Antibody: Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in the antibody diluent. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing after Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Detection: Proceed with the chemiluminescent or fluorescent detection protocol according to the manufacturer's instructions.
Protocol 2: Western Blot with Triton X-100
This protocol is a common alternative to using this compound and may be beneficial for certain antibody-antigen interactions.
Solutions:
-
Wash Buffer (TBST-X): TBS with 0.1% Triton X-100 (v/v).
-
Antibody Diluent: TBST-X with 5% (w/v) non-fat dry milk or BSA.
Methodology:
-
Post-Transfer Wash: Briefly wash the membrane with TBST-X for 5 minutes at room temperature with gentle agitation.
-
Blocking: Block the membrane in blocking buffer (TBST-X with 5% milk or BSA) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in the antibody diluent and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing after Primary Antibody: Wash the membrane three times for 5-10 minutes each with TBST-X.
-
Secondary Antibody Incubation: Dilute the secondary antibody in the antibody diluent and incubate for 1 hour at room temperature.
-
Washing after Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST-X.
-
Detection: Proceed with the detection protocol.
Protocol 3: Western Blot with NP-40
NP-40 is often used in lysis buffers but can also be incorporated into wash buffers to reduce background.
Solutions:
-
Wash Buffer (TBS-NP40): TBS with 0.05% NP-40 (v/v).
-
Antibody Diluent: TBS-NP40 with 5% (w/v) non-fat dry milk or BSA.
Methodology:
-
Post-Transfer Wash: Wash the membrane with TBS-NP40 for 5 minutes.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody diluent for 1-2 hours at room temperature or overnight at 4°C.
-
Washing after Primary Antibody: Perform three 10-minute washes with TBS-NP40.
-
Secondary Antibody Incubation: Incubate with the secondary antibody for 1 hour at room temperature.
-
Washing after Secondary Antibody: Wash three times for 10 minutes each with TBS-NP40.
-
Detection: Proceed with detection.
Protocol 4: High-Stringency Washing with SDS
This protocol is intended for troubleshooting blots with high background, as SDS is a strong detergent that can strip away weakly bound antibodies. Use with caution as it may also reduce the specific signal.
Solutions:
-
Standard Wash Buffer (TBST): TBS with 0.1% this compound (v/v).
-
High-Stringency Wash Buffer: TBST with 0.01% - 0.05% SDS (w/v).
-
Antibody Diluent: Standard TBST with 5% (w/v) non-fat dry milk or BSA.
Methodology:
-
Blocking and Antibody Incubations: Follow the standard protocol (Protocol 1) for blocking and primary and secondary antibody incubations using standard TBST-based buffers.
-
High-Stringency Washing: After the secondary antibody incubation, perform one or two of the three washes with the High-Stringency Wash Buffer for 5-10 minutes each. Follow with a final wash in standard TBST to remove residual SDS.
-
Detection: Proceed with the detection protocol.
Protocol 5: Western Blot with CHAPS for Sensitive Proteins
CHAPS is a zwitterionic detergent that is useful when preserving the native conformation of the target protein is a priority.
Solutions:
-
Wash Buffer (TBS-C): TBS with 0.1% CHAPS (w/v).
-
Antibody Diluent: TBS-C with 5% (w/v) BSA.
Methodology:
-
Post-Transfer Wash: Briefly wash the membrane in TBS-C.
-
Blocking: Block in TBS-C with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody diluent overnight at 4°C.
-
Washing after Primary Antibody: Wash three times for 10 minutes each with TBS-C.
-
Secondary Antibody Incubation: Incubate with the secondary antibody for 1 hour at room temperature.
-
Washing after Secondary Antibody: Wash three times for 10 minutes each with TBS-C.
-
Detection: Proceed with detection.
Conclusion
The choice of detergent in Western blotting is a critical parameter that can significantly influence the quality of the results. While this compound remains a reliable and widely used option, alternatives such as Triton X-100, NP-40, SDS, and CHAPS offer a spectrum of properties that can be advantageous in specific contexts. For routine applications, this compound and Triton X-100 are often interchangeable. For high-background issues, a more stringent wash with a low concentration of SDS may be beneficial, though it risks diminishing the specific signal. When preserving protein structure is paramount, the zwitterionic detergent CHAPS presents a valuable alternative. By understanding the characteristics of these detergents and optimizing their use through systematic testing, researchers can significantly improve the sensitivity and specificity of their Western blot analyses.
References
- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 2. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 4. origene.com [origene.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot protocol [protocols.io]
- 7. licorbio.com [licorbio.com]
- 8. licorbio.com [licorbio.com]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. agscientific.com [agscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. mesgenbio.com [mesgenbio.com]
A Comparative Guide to Tween 20 and BSA as Blocking Agents in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate blocking agent is a critical step in any immunoassay, directly impacting the sensitivity, specificity, and overall reliability of the results. An ideal blocking agent effectively prevents the non-specific binding of antibodies and other detection reagents to the assay surface, thereby minimizing background noise and enhancing the signal-to-noise ratio. This guide provides an objective comparison of two of the most commonly used blocking agents: the non-ionic detergent Polysorbate 20 (Tween 20) and the protein-based blocker Bovine Serum Albumin (BSA).
Principles of Blocking
In immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting, the solid phase (e.g., microplate wells or nitrocellulose membrane) has a high capacity for binding proteins. After the initial immobilization of the antigen or capture antibody, unoccupied sites on the surface must be "blocked" to prevent subsequent non-specific adsorption of the detection antibodies, which can lead to false-positive signals and high background.
This compound is a non-ionic detergent that acts as a surfactant. It reduces non-specific binding by disrupting hydrophobic interactions and is typically used at low concentrations in washing buffers.[1][2][3]
Bovine Serum Albumin (BSA) is a protein that physically adsorbs to the unoccupied sites on the solid phase, creating a passive surface that is less prone to non-specific interactions with the assay's protein reagents.[4][5][6]
Quantitative Performance Comparison
The effectiveness of a blocking agent is determined by its ability to maximize the specific signal while minimizing background noise. The following table summarizes the comparative performance of this compound and BSA based on data from various studies.
| Performance Metric | This compound (typically 0.05% - 0.1% in wash buffers) | BSA (typically 1% - 5% in blocking buffer) | Key Findings |
| Reduction of Non-Specific Binding (NSB) | Can be effective, particularly against hydrophobic interactions.[1] However, its use alone as a blocking agent can sometimes lead to artefactual results.[7] | Generally provides a more robust and permanent blocking of non-specific sites.[1][3] | In a Surface Plasmon Resonance (SPR) study, 1% BSA reduced NSB by 88%, while 0.05% this compound only achieved a 7% reduction.[1] |
| Signal-to-Noise Ratio | Can improve the signal-to-noise ratio by reducing background.[8] | Often leads to a higher signal-to-noise ratio by providing a more comprehensive blocking of the surface.[8] | The combination of BSA for blocking and this compound in wash buffers is a common strategy to enhance sensitivity.[9] |
| Background Signal | Primarily reduces background when used in wash steps.[2] Using this compound alone for blocking may not be sufficient and can sometimes increase background.[7] | Effective at reducing background by occupying non-specific binding sites.[2][4] | For fluorescent Western blotting, this compound's autofluorescence is negligible when wet but can be significant if the blot dries.[10] |
| Compatibility | Generally compatible with most systems, but can strip some coated antigens from the surface at higher concentrations. | Care must be taken when using BSA with antibodies that may cross-react with bovine IgG, which can be a contaminant in BSA preparations.[4][5] Using IgG-free BSA is recommended in such cases. | The choice of blocking agent can be assay-dependent. For instance, BSA is not recommended when detecting phosphoproteins, as it contains phosphotyrosine residues. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for comparing blocking agents in ELISA and Western Blotting.
ELISA Protocol for Blocking Agent Comparison
-
Antigen Coating: Coat a 96-well microplate with the target antigen (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% this compound).
-
Blocking:
-
Group A (BSA): Add 200 µL of blocking buffer containing 3% BSA in PBS to each well.
-
Group B (this compound): Add 200 µL of a buffer containing a higher concentration of this compound (e.g., 0.5%) for blocking, or proceed with a standard wash buffer if evaluating this compound's effect in wash steps only.
-
Control Group: Add only PBS to assess the level of non-specific binding without a dedicated blocking agent.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate as described in step 2.
-
Primary Antibody Incubation: Add the primary antibody diluted in the respective blocking buffers (or a universal assay buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in the appropriate buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution (e.g., TMB for HRP-conjugated antibodies) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio, background signal (from wells with no primary antibody), and specific signal for each blocking condition.
Western Blot Protocol for Blocking Agent Comparison
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking:
-
Group A (BSA): Immerse the membrane in a blocking buffer containing 5% BSA in TBST (Tris-Buffered Saline with 0.1% this compound).
-
Group B (this compound focus): While not typically used as the sole blocking agent, a comparison could involve a buffer with a higher this compound concentration or comparing different detergents. A more common comparison is with non-fat dry milk.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the corresponding blocking buffer overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and measure the background signal in different regions of the blot for each blocking condition.
Visualizing the Workflow and Logic
Diagrams can clarify complex experimental processes and logical relationships.
Caption: ELISA experimental workflow for comparing blocking agents.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 3. biocompare.com [biocompare.com]
- 4. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 7. The use of this compound alone as a blocking agent for immunoblotting can cause artefactual results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Optimization of blocking conditions for fluorescent Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: SDS vs. Tween 20 in Antibody Dilution Buffers
For researchers, scientists, and drug development professionals, the composition of an antibody dilution buffer is a critical factor influencing the success of immunoassays. The choice of detergent, in particular, can significantly impact the signal-to-noise ratio, specificity, and overall reliability of techniques like Western blotting and ELISA. This guide provides an objective comparison of two commonly used detergents, Sodium Dodecyl Sulfate (SDS) and Tween 20, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | SDS (Sodium Dodecyl Sulfate) | This compound (Polysorbate 20) |
| Detergent Type | Ionic (anionic) | Non-ionic |
| Denaturing Ability | Strong denaturing agent | Non-denaturing, mild |
| Primary Function | Disrupts protein structure, imparts uniform negative charge | Reduces non-specific binding, enhances surface wetting |
| Typical Concentration | 0.01-0.02% (in secondary antibody diluent for WB on PVDF) | 0.05-0.1% (in primary and secondary antibody diluents and wash buffers) |
| Primary Application | Western Blot (secondary antibody diluent for PVDF membranes) | Western Blot, ELISA, IHC (wash buffers, antibody diluents, blocking buffers) |
| Effect on Antibody-Antigen Interaction | Can disrupt interactions at higher concentrations | Generally preserves interactions; may have a renaturing effect[1] |
| Signal-to-Noise Ratio | Can reduce background on PVDF membranes | Generally improves signal-to-noise by reducing background[2] |
Mechanism of Action: Ionic vs. Non-ionic Detergents
The fundamental difference in the performance of SDS and this compound lies in their chemical nature. SDS is an ionic detergent that is a powerful denaturing agent. It disrupts the non-covalent bonds that maintain a protein's secondary and tertiary structures, effectively linearizing the protein and imparting a uniform negative charge.[3][4] This property is essential for SDS-PAGE, where proteins are separated based on their molecular weight.[5]
In contrast, this compound is a non-ionic detergent, meaning it has no net electrical charge.[3][6] It is much milder than SDS and does not typically denature proteins.[3][6] Its primary role in immunoassays is to reduce non-specific binding by blocking hydrophobic interactions between proteins and the solid phase (e.g., nitrocellulose or PVDF membrane, ELISA plate).[2] It also helps in the uniform wetting of surfaces.
Performance in Western Blotting
In Western blotting, the choice between SDS and this compound in the antibody dilution buffer depends on the membrane type and the specific goals of the experiment.
This compound is the standard choice for most Western blot applications. It is typically included in both the primary and secondary antibody dilution buffers at a concentration of 0.05-0.1%.[2][7] Its mild nature helps to reduce background noise without significantly affecting the antibody-antigen binding.[2]
SDS is generally not used in the primary antibody dilution buffer as its denaturing properties can disrupt the epitope recognized by the primary antibody.[7][8] However, for fluorescent Western blotting on polyvinylidene fluoride (B91410) (PVDF) membranes, the addition of a very low concentration of SDS (0.01-0.02%) to the secondary antibody dilution buffer can be beneficial.[7][9] This is because PVDF membranes can have higher autofluorescence, and the small amount of SDS helps to reduce this background, leading to a cleaner signal.[9] It is crucial to note that SDS should not be used with nitrocellulose membranes as it can strip proteins from the membrane.[7]
Quantitative Performance Comparison in Western Blotting (Typical Expected Results)
| Parameter | 0.1% this compound in Antibody Diluent | 0.02% SDS in Secondary Antibody Diluent (PVDF) |
| Signal Intensity | High | Generally High |
| Background | Low | Very Low |
| Signal-to-Noise Ratio | Good to Excellent | Excellent |
| Risk of Protein Stripping | Low | Moderate (especially on nitrocellulose) |
| Compatibility | Nitrocellulose and PVDF | PVDF only |
Experimental Protocol: Comparison of this compound and SDS in Secondary Antibody Dilution for Western Blot
This protocol outlines a method to compare the effects of this compound and a low concentration of SDS in the secondary antibody dilution buffer for a fluorescent Western blot on a PVDF membrane.
-
Protein Separation and Transfer:
-
Separate protein lysate via SDS-PAGE.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% this compound - TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Secondary Antibody Incubation (The Variable Step):
-
Cut the membrane in half (if the target protein is present across the entire blot).
-
Membrane Half 1: Incubate with the fluorescently-labeled secondary antibody diluted in TBST.
-
Membrane Half 2: Incubate with the fluorescently-labeled secondary antibody diluted in TBS containing 0.02% SDS and 0.1% this compound.
-
Incubate both halves for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash both membrane halves four times for 5 minutes each with TBST, protected from light.
-
Rinse with TBS to remove residual this compound.
-
-
Imaging and Analysis:
-
Image the blot using a fluorescent imaging system.
-
Quantify the signal intensity of the target protein band and the background in a region without bands for both membrane halves.
-
Calculate the signal-to-noise ratio for each condition.
-
Performance in ELISA
In Enzyme-Linked Immunosorbent Assays (ELISA), maintaining the native conformation of both the antigen and the antibody is crucial for accurate detection.
This compound is the detergent of choice for ELISA.[10] It is commonly used in wash buffers (0.05-0.1%) to remove non-specifically bound proteins and reduce background.[2][10] It can also be included in the antibody dilution buffer to prevent non-specific binding of the antibody to the well surface.[2][10] Studies have shown that varying the concentration of this compound can impact the binding of some antibodies, with 0.1% often being optimal for minimizing background.[1]
SDS is generally not recommended for use in ELISA antibody dilution buffers. Its denaturing properties can alter the conformation of the coated antigen or the antibody, leading to a loss of signal.[11] Detergents with a net charge, like SDS, can also interfere with the assay reactants.[11]
Quantitative Performance Comparison in ELISA (Typical Expected Results)
| Parameter | 0.05% this compound in Antibody Diluent | SDS in Antibody Diluent |
| Signal Intensity | High | Significantly Reduced or Abolished |
| Background | Low | N/A (due to signal loss) |
| Signal-to-Noise Ratio | High | Poor |
| Preservation of Protein Structure | Excellent | Poor |
| Recommendation | Highly Recommended | Not Recommended |
Experimental Protocol: Evaluating this compound Concentration in ELISA Antibody Diluent
This protocol describes a method to determine the optimal concentration of this compound in the antibody dilution buffer for a sandwich ELISA.
-
Coating:
-
Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with PBS containing 0.05% this compound (PBST).
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with PBST.
-
Add the antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation (The Variable Step):
-
Wash the plate three times with PBST.
-
Prepare dilutions of the HRP-conjugated detection antibody in a blocking buffer containing different concentrations of this compound (e.g., 0%, 0.05%, 0.1%, 0.2%).
-
Add the different detection antibody dilutions to the respective wells and incubate for 1-2 hours at room temperature.
-
-
Final Washes and Development:
-
Wash the plate five times with PBST.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Compare the standard curves and the signal-to-background ratios for each this compound concentration to determine the optimal condition.
-
Conclusion and Recommendations
The choice between SDS and this compound in antibody dilution buffers is highly dependent on the specific immunoassay and its components.
-
For general use in Western blotting and ELISA, this compound is the superior choice. Its mild, non-denaturing nature effectively reduces non-specific binding, leading to a better signal-to-noise ratio without compromising the integrity of the antibody-antigen interaction. A concentration of 0.05-0.1% is typically optimal.
-
SDS should be used with caution and only in specific, optimized applications. For fluorescent Western blotting on PVDF membranes, a very low concentration of SDS (0.01-0.02%) in the secondary antibody diluent can be advantageous for minimizing background. However, it should be avoided with nitrocellulose membranes and in ELISA applications.
Ultimately, empirical testing is often necessary to determine the optimal buffer composition for a particular antibody and experimental system. By understanding the fundamental properties of these detergents, researchers can make informed decisions to enhance the quality and reliability of their immunoassay data.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. What is the difference between ionic and nonionic detergents? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 7. licorbio.com [licorbio.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Commercial Grades of Tween 20 for Researchers and Drug Development Professionals
Introduction: Polysorbate 20 (Tween 20) is a ubiquitous non-ionic surfactant indispensable in the biopharmaceutical industry for stabilizing proteins in therapeutic formulations, minimizing protein aggregation, and preventing nonspecific binding in immunoassays. While compendial standards exist, not all this compound is created equal. Different commercial grades, often distinguished as "standard" and "high purity" or "super refined," exhibit significant variability in their composition and impurity profiles. This guide provides a comparative analysis of these grades, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal grade for their specific application.
Key Performance Parameters and Comparative Data
The quality and performance of this compound are primarily dictated by its fatty acid composition, the presence of impurities like peroxides, and its degradation profile. These factors can significantly impact the stability of protein therapeutics and the formation of subvisible particles.
Fatty Acid Composition
This compound is a complex mixture of polyoxyethylene sorbitan (B8754009) esters of fatty acids, with lauric acid being the intended primary fatty acid. However, the relative content of other fatty acids, such as caprylic, capric, myristic, stearic, and oleic acids, can vary between manufacturers and grades. These differences in fatty acid composition can influence the surfactant's properties.[1] "Superior" grades of this compound have been shown to have a slightly and significantly lower content of long-chain fatty acids.[1]
Table 1: Comparative Fatty Acid Composition of Different this compound Grades
| Fatty Acid | Manufacturer Group A & C (Superior Grades) - Relative Content (%) | Manufacturer Group B & D (Standard Grades) - Relative Content (%) |
| Caprylic Acid (8:0) | 0.3 | 2.4 |
| Capric Acid (10:0) | 0.3 | 2.1 |
| Lauric Acid (12:0) | 51.6 | 53.1 |
| Myristic Acid (14:0) | 23.7 | 19.5 |
| Stearic Acid (18:0) | Lower than BD group | Higher than AC group |
| Oleic Acid (18:1) | Higher than BD group | Lower than AC group |
| Data compiled from a study comparing different market qualities of Polysorbate 20.[1] |
Impurities and Degradation
Impurities such as peroxides are a major concern as they can lead to oxidative degradation of both the surfactant and the protein it is meant to stabilize.[1][2] Studies have consistently shown that "superior" or "super refined" grades of this compound have lower initial peroxide values compared to standard grades.[1]
Oxidative degradation of this compound can be a significant issue, and some studies suggest that "Super Refined" (SR) grades may result in higher levels of oxidative degradation and protein oxidation compared to "High Purity" (HP) grades, necessitating the addition of antioxidants like methionine to mitigate these effects.[2] Conversely, hydrolytic degradation, often enzyme-mediated, can lead to the release of free fatty acids and the formation of subvisible particles.[3] While both compendial and super-refined grades are susceptible to enzymatic hydrolysis, the propensity for particle formation can be influenced by the specific degradation pathway.[2][3]
Table 2: Comparison of Key Quality Attributes of this compound Grades
| Parameter | "Superior" / "Super Refined" Grades | "Standard" / "HP" Grades |
| Peroxide Value | Lower | Higher |
| Long Chain Fatty Acids | Lower | Higher |
| Cloud Point | Lower | Higher |
| Oxidative Degradation | Potentially higher (SR grade), may require antioxidants[2] | Generally lower than SR grade[2] |
| Particle Formation (Hydrolytic Degradation) | Less prone with preferential degradation of mono-esters (SR grade)[2] | More prone with preferential degradation of mono-esters (HP grade)[2] |
Experimental Workflows and Protocols
To assess the quality and performance of different this compound grades, a series of analytical experiments are typically performed. The following diagram illustrates a general workflow for such a comparative analysis.
Caption: Experimental workflow for the comparative analysis of commercial this compound grades.
Detailed Experimental Protocols
1. Gas Chromatography for Fatty Acid Composition
-
Objective: To determine the relative percentage of different fatty acids in this compound samples.
-
Methodology:
-
Saponification: A known amount of this compound is hydrolyzed using a strong base (e.g., sodium hydroxide (B78521) in methanol) to break the ester bonds and release the fatty acids as their sodium salts.
-
Methylation: The fatty acid salts are then converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent (e.g., boron trifluoride in methanol).
-
Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).
-
GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID). The separation is typically performed on a polar capillary column.
-
Quantification: The relative percentage of each fatty acid is determined by comparing the peak areas of the different FAMEs.
-
2. Peroxide Value Determination
-
Objective: To quantify the amount of peroxides, an indicator of oxidative degradation.
-
Methodology (Iodometric Titration):
-
A known weight of the this compound sample is dissolved in a mixture of acetic acid and chloroform.
-
A saturated solution of potassium iodide is added. The peroxides in the sample oxidize the iodide ions to iodine.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator.
-
The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed and is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
-
3. Protein Stability Assessment using Size Exclusion Chromatography (SEC)
-
Objective: To evaluate the effectiveness of different this compound grades in preventing protein aggregation.
-
Methodology:
-
Prepare formulations of a model protein (e.g., a monoclonal antibody) with different grades of this compound at a standard concentration (e.g., 0.02% w/v).
-
Subject the formulations to stress conditions (e.g., thermal stress, agitation) to induce aggregation.
-
Inject the samples onto a size exclusion chromatography column.
-
The eluent is monitored by UV absorbance at 280 nm.
-
The percentage of monomer, dimer, and higher molecular weight species (aggregates) is calculated from the peak areas in the chromatogram. A lower percentage of aggregates indicates better stabilization by the this compound grade.
-
Conclusion
The choice of this compound grade can have a profound impact on the stability and quality of biopharmaceutical products. While all commercial grades may meet basic compendial requirements, "superior" or "super refined" grades generally offer advantages in terms of lower levels of impurities like peroxides and a more controlled fatty acid profile. However, the potential for increased oxidative degradation with certain high-purity grades highlights the importance of a case-by-case evaluation. For critical applications in drug development, a thorough comparative analysis of different commercial grades is strongly recommended to ensure optimal formulation performance and product stability.
References
Justifying the Use of Tween 20 in Research: A Comparative Guide
In the landscape of scientific research, particularly in the fields of molecular biology, immunology, and drug development, the selection of appropriate reagents is paramount to obtaining reliable and reproducible results. Among the myriad of available surfactants, Tween 20 (also known as Polysorbate 20) has established itself as a ubiquitous component in a wide array of experimental protocols. This guide provides a comprehensive justification for the use of this compound by comparing its performance with common alternatives, supported by experimental data and detailed methodologies.
The Role of Surfactants in Research
Non-ionic surfactants like this compound are indispensable in many biological applications. Their amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows them to reduce surface tension, prevent non-specific binding of proteins to surfaces, and enhance the stability of proteins in solution. These properties are critical in techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and in the formulation of therapeutic proteins.
This compound: Properties and Primary Applications
This compound is a polysorbate surfactant valued for its mild, non-denaturing properties. Its primary functions in a research context include:
-
Reducing Non-Specific Binding: In immunoassays, this compound is a standard component of washing buffers (e.g., PBST, TBST). It effectively blocks non-specific binding of antibodies and other proteins to microplate wells or blotting membranes, thereby increasing the signal-to-noise ratio and enhancing assay sensitivity.
-
Protein Stabilization: In the formulation of biotherapeutics, such as monoclonal antibodies, this compound helps to prevent protein aggregation and adsorption to container surfaces, thus preserving their biological activity and extending shelf-life.
-
Cell Lysis: In some protocols, this compound is used as a gentle detergent for cell lysis, particularly when the integrity of intracellular proteins and their interactions needs to be maintained.
Comparative Performance of Surfactants
The choice of surfactant can significantly impact experimental outcomes. Below is a comparative analysis of this compound against other commonly used non-ionic surfactants.
Data Presentation: Surfactant Performance Comparison
| Parameter | This compound | Triton X-100 | Tween 80 | Pluronic F-68 |
| Typical Concentration in Immunoassays | 0.05% - 0.1% (v/v) | 0.05% - 0.1% (v/v) | 0.05% - 0.1% (v/v) | Not commonly used |
| Effect on Non-Specific Binding | Excellent reduction | Good reduction, but can be harsher | Good reduction | Moderate reduction |
| Protein Stability | High (prevents aggregation) | Moderate (can be denaturing at higher concentrations) | High (similar to this compound) | High (effective stabilizer) |
| Cell Permeabilization | Mild | Moderate to high | Mild | Very mild |
| Potential for Interference | Minimal in most assays | Can interfere with UV absorbance readings (280 nm) | Potential for peroxide contamination | Minimal |
| CMC (Critical Micelle Concentration) | ~0.06 mM | ~0.24 mM | ~0.012 mM | ~1.0% (w/v) |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific application and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments to compare the efficacy of different surfactants.
Protocol 1: Comparison of Surfactants in ELISA for Signal-to-Noise Ratio
Objective: To determine the optimal surfactant and its concentration for maximizing the signal-to-noise ratio in an indirect ELISA.
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
Primary antibody specific to the antigen
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffers:
-
PBST-20 (PBS with 0.05% this compound)
-
PBST-100 (PBS with 0.05% Triton X-100)
-
PBST-80 (PBS with 0.05% Tween 80)
-
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen at a predetermined optimal concentration in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with the respective wash buffers (PBST-20, PBST-100, PBST-80).
-
Primary Antibody Incubation: Add the primary antibody diluted in the respective wash buffers to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with the corresponding wash buffers.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in the respective wash buffers. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with the corresponding wash buffers.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the signal-to-noise ratio for each surfactant by dividing the average absorbance of the positive control wells by the average absorbance of the negative control (no primary antibody) wells.
Protocol 2: Evaluation of Surfactant Efficacy in Reducing Background in Western Blotting
Objective: To compare the effectiveness of this compound and Triton X-100 in reducing non-specific background on a Western blot.
Materials:
-
Protein lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline (TBS)
-
Wash Buffers:
-
TBST-20 (TBS with 0.1% this compound)
-
TBST-100 (TBS with 0.1% Triton X-100)
-
-
Blocking buffer (e.g., 5% BSA in TBS)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein lysate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing:
-
Membrane 1: Wash three times for 10 minutes each with TBST-20.
-
Membrane 2: Wash three times for 10 minutes each with TBST-100.
-
-
Secondary Antibody Incubation: Incubate both membranes with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the respective washing steps as in step 5.
-
Detection: Incubate the membranes with chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Visually compare the background levels on the two membranes. For a quantitative comparison, use densitometry software to measure the background intensity in areas without protein bands.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The enduring prevalence of this compound in research methodologies is well-founded. Its gentle yet effective nature in reducing non-specific binding and stabilizing proteins makes it a reliable choice for a multitude of applications. While alternatives like Triton X-100 and Tween 80 have their merits, they also present potential drawbacks, such as harsher effects on protein structure or a greater propensity for degradation. For researchers in immunoassay development and drug formulation, this compound provides a robust and versatile tool, ensuring the integrity of their experiments and the quality of their results. The provided protocols offer a framework for empirically determining the optimal surfactant for a specific application, further justifying the informed selection of reagents in the pursuit of scientific rigor.
Mitigating Cross-Reactivity: A Comparative Guide to Surfactants in Sensitive Assays
For researchers, scientists, and drug development professionals striving for the highest level of accuracy in sensitive immunoassays, the choice of surfactant is critical. While Tween 20 is a widely used non-ionic detergent for reducing non-specific binding, its potential for cross-reactivity and interference can compromise assay integrity. This guide provides an objective comparison of this compound with alternative surfactants and blocking agents, supported by experimental data, to aid in the selection of the most appropriate reagents for your sensitive assays.
Understanding the Challenge: this compound and Cross-Reactivity
This compound, a polysorbate surfactant, is a staple in many laboratories for blocking non-specific binding in assays like ELISA and Western blotting.[1] Its effectiveness lies in its ability to prevent the random adsorption of antibodies and other proteins to plastic surfaces and membranes. However, several issues can arise from its use:
-
Enzymatic Inhibition: At higher concentrations, this compound can inhibit the activity of enzymes, such as horseradish peroxidase (HRP), commonly used in detection systems.
-
Interference with Antibody-Antigen Binding: The detergent properties of this compound can sometimes interfere with the specific interaction between the antibody and its target antigen.
-
Degradation and Peroxide Formation: Over time, this compound can auto-oxidize, leading to the formation of peroxides and other reactive species. These byproducts can denature proteins and interfere with assay components, leading to false results.
-
Mass Spectrometry Incompatibility: this compound is known to interfere with mass spectrometry analysis, making it unsuitable for workflows that involve this downstream application.
These limitations necessitate a careful evaluation of alternatives, especially in high-sensitivity assays where even minor interferences can have a significant impact.
Comparative Analysis of Alternatives
To address the challenges posed by this compound, several alternative non-ionic detergents and protein-based blocking agents are available. This section compares the performance of this compound with Triton X-100, Casein, and Hydroxypropyl-Beta-Cyclodextrin (HPβCD).
Non-Ionic Detergents: this compound vs. Triton X-100
Triton X-100 is another common non-ionic detergent used in immunoassays. While both are effective at reducing background, they have distinct properties.
| Feature | This compound | Triton X-100 |
| Primary Use | Wash buffers in ELISA and Western blotting.[1][2] | Cell lysis, solubilization of membrane proteins.[2][3] |
| Gentleness | Considered a milder detergent.[3][4] | Can be harsher on proteins than this compound.[4] |
| UV Absorbance | Does not significantly absorb UV light. | Contains a phenyl ring that absorbs UV light, which can interfere with protein quantification at 280 nm.[3] |
| Background Reduction | Generally effective at 0.05-0.1% in wash buffers.[1][5] | Can increase signal-to-noise ratio in some ELISAs at optimized concentrations (e.g., 0.05%).[6] |
Key Takeaway: For standard ELISA and Western blot applications where a gentle detergent is required for washing steps, this compound is often preferred. Triton X-100 may be more suitable for applications requiring protein extraction but should be used with caution due to its potential to be harsher on proteins and interfere with UV-based measurements.
Protein-Based Blocking Agents: The Case for Casein
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are often used to saturate non-specific binding sites on assay surfaces.
| Blocking Agent | Efficacy in ELISA | Key Considerations |
| This compound (as a blocker) | Can completely saturate ELISA microwells at >2 µg/mL.[7] | Not a permanent blocker; can be washed away.[8] Best used in wash buffers.[9] |
| BSA | Can completely saturate ELISA microwells at 5 µg/mL.[7] | A common and effective blocking agent. |
| Casein | Demonstrated superiority over BSA and newborn calf serum in blocking non-specific binding in ELISA.[10] Often gives the best signal-to-noise ratio.[11] | A highly effective blocking agent.[12] |
Key Takeaway: While this compound can act as a blocking agent, protein-based blockers like casein often provide more robust and permanent blocking of non-specific sites.[10][12] For optimal results, a combination of a protein blocker to coat the surface and a detergent like this compound in the wash buffers is a common and effective strategy.[9][13]
A Novel Alternative: Hydroxypropyl-Beta-Cyclodextrin (HPβCD)
HPβCD is emerging as a promising alternative to polysorbates for stabilizing proteins and preventing aggregation.[14][15]
| Feature | Polysorbates (this compound/80) | Hydroxypropyl-Beta-Cyclodextrin (HPβCD) |
| Chemical Stability | Prone to degradation via oxidation and hydrolysis.[14] | Exhibits greater chemical stability under heat, light, and oxidative stress.[14][15][16] |
| Protein Aggregation | Effective at preventing agitation-induced aggregation.[17] | Significantly reduces protein aggregation under light and thermal stress.[14][15][18] |
| Particle Formation | Reduces subvisible particle formation. | As effective or more effective than Polysorbate 80 in preventing agitation-induced particle formation.[18] |
Key Takeaway: For applications requiring long-term stability and formulations sensitive to degradation byproducts, HPβCD presents a compelling alternative to this compound and other polysorbates. Its superior chemical stability and efficacy in preventing protein aggregation make it a valuable tool in biopharmaceutical development.[14][15]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summarized protocols for key comparative experiments.
Protocol 1: Comparison of Blocking Agents in ELISA
This protocol is adapted from a study comparing the blocking efficiency of BSA, newborn calf serum, and casein.[10]
-
Coating: Coat flat-bottomed 96-well polystyrene plates with the desired antigen or antibody overnight at 4°C.
-
Washing: Wash the plates with PBS.
-
Blocking: Add a dilution series of the respective blocking agents (e.g., 1% BSA, 10% newborn calf serum, 1% casein in PBS) to the wells and incubate overnight at 4°C.
-
Washing: Wash the plates with PBS containing 0.05% this compound.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 90 minutes at 4°C.
-
Washing: Wash the plates with PBS containing 0.05% this compound.
-
Detection: Add HRP-conjugated secondary antibody, incubate, and wash.
-
Substrate Addition: Add TMB substrate and measure the optical density at 450 nm.
-
Analysis: Compare the background signal (wells without primary antibody) and signal-to-noise ratio for each blocking agent.
Protocol 2: Evaluation of Detergents in Western Blot Wash Buffers
This protocol provides a general framework for comparing detergents in Western blotting.[4][19]
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing:
-
Group A (this compound): Wash the membrane three times for 5 minutes each with TBS containing 0.1% this compound (TBST).
-
Group B (Triton X-100): Wash the membrane three times for 5 minutes each with TBS containing 0.1% Triton X-100.
-
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the respective washing steps from step 4.
-
Detection: Use an ECL substrate for chemiluminescent detection.
-
Analysis: Compare the background levels and the intensity of the specific bands between the two groups.
Protocol 3: Assessing Protein Stability with HPβCD
This protocol is based on a study comparing the stabilizing effects of HPβCD and Polysorbate 80 on a monoclonal antibody.[15][18]
-
Formulation Preparation: Prepare formulations of a model monoclonal antibody (e.g., adalimumab) with either Polysorbate 80 or HPβCD at various concentrations. Include a control formulation without any surfactant.
-
Stress Conditions: Subject the formulations to various stress conditions:
-
Thermal Stress: Incubate at 40°C for one month.
-
Light Stress: Expose to a controlled light source.
-
Agitation Stress: Stir the samples for a defined period.
-
-
Analysis of Aggregation:
-
Use size-exclusion chromatography (SEC-HPLC) to quantify monomer loss and the formation of soluble aggregates.
-
Measure the formation of subvisible particles using a light obscuration particle counter.
-
-
Data Comparison: Compare the percentage of monomer recovery, aggregate formation, and particle counts between the formulations containing Polysorbate 80 and HPβCD.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the key processes and relationships.
Figure 1. A typical ELISA workflow highlighting the blocking and washing steps.
Figure 2. Mechanism of protein stabilization by preventing aggregation.
Conclusion
The selection of an appropriate surfactant or blocking agent is a critical step in the development of sensitive and reliable immunoassays. While this compound is a versatile and widely used reagent, its potential for cross-reactivity and instability warrants careful consideration of alternatives. Protein-based blockers like casein can offer superior performance in reducing non-specific binding in ELISAs. For applications demanding high stability and minimal interference, particularly in biopharmaceutical formulations, HPβCD emerges as a robust alternative to polysorbates. By understanding the properties of these different reagents and employing rigorous experimental validation, researchers can significantly improve the accuracy and reproducibility of their sensitive assays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. How Triton X-100 Enhances Signal in ELISAs (Enzyme-Linked Immunosorbent Assays) [eureka.patsnap.com]
- 7. Quantitation of the blocking effect of this compound and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. corning.com [corning.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 14. roquette.com [roquette.com]
- 15. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies [mdpi.com]
- 19. licorbio.com [licorbio.com]
Safety Operating Guide
Essential Guide to Handling Tween 20: Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tween 20 (Polysorbate 20), a common nonionic surfactant and emulsifier used in various laboratory applications. Following these procedures will help minimize risks and ensure safe and effective use of this chemical.
Personal Protective Equipment (PPE)
While this compound is generally considered non-hazardous, direct contact can cause mild skin or eye irritation.[1][2] Therefore, adherence to proper PPE protocols is essential.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety goggles or a face shield should be worn.[1][3] | To protect against accidental splashes that could cause eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) are recommended.[1] | To prevent prolonged skin contact that may lead to mild irritation.[1] |
| Body Protection | A lab coat or protective clothing is advised.[1] | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions.[4][5][6] Use a NIOSH/MSHA approved respirator if there is a risk of aerosol formation or if working in poorly ventilated areas.[4] | To avoid inhalation of any vapors or mists, especially during large-scale use.[1] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound will ensure minimal exposure and environmental impact.
Step 1: Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3]
-
Avoid Contact: Minimize contact with skin, eyes, and clothing.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[3][7] Do not eat, drink, or smoke in the handling area.[3]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3][4] Keep the container tightly closed when not in use.[1][3]
Step 2: Disposal Plan
-
Waste Classification: Unused this compound and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations.[7][8]
-
Container Disposal: Leave the chemical in its original container.[7][8] Do not mix with other waste.[7][8] Handle uncleaned containers as you would the product itself.[7][8] Empty containers should be taken to an approved waste handling site for recycling or disposal.[6]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[3][7]
Accidental Spill Response
In the event of a spill, a clear and immediate response is crucial to contain the substance and prevent exposure.
Caption: Logical workflow for responding to a this compound spill.
Spill Cleanup Procedure:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and inform others of the spill.[7]
-
Assess the Spill: Determine the extent of the spill and any immediate hazards.
-
Put on PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment as outlined above.[3]
-
Containment: Cover drains if necessary and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][7]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly with water.
-
Disposal: Dispose of the waste material in accordance with institutional and local environmental regulations.[7]
-
Reporting: Report the incident to the appropriate safety personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
